molecular formula C14H15NO B1278222 N-Benzyl-3-methoxyaniline CAS No. 90811-55-5

N-Benzyl-3-methoxyaniline

Cat. No.: B1278222
CAS No.: 90811-55-5
M. Wt: 213.27 g/mol
InChI Key: IWXYQQZZRQBFKF-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxyaniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYQQZZRQBFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433134
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90811-55-5
Record name N-Benzyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Benzyl-3-methoxyaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Benzyl-3-methoxyaniline. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.

Core Chemical Properties

This compound, also known as N-(3-methoxyphenyl)benzylamine, is an aromatic secondary amine with the chemical formula C14H15NO.[1] Its core structure consists of a benzyl group and a 3-methoxyphenyl group attached to a central nitrogen atom. This compound is of interest in synthetic organic chemistry as a versatile intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource
Molecular Formula C14H15NO[1]
Molecular Weight 213.28 g/mol [2]
CAS Number 90811-55-5[2]
Computed Boiling Point 438.415 °C at 760 mmHg[3]
Computed Density 1.332 g/cm³[3]
Appearance Colorless to brown liquid, or white to brown solid[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods, primarily involving the formation of the central carbon-nitrogen bond. Two common and effective strategies are reductive amination and direct N-alkylation.

Experimental Protocol 1: Reductive Amination of 3-Methoxyaniline and Benzaldehyde

This two-step method involves the initial formation of an imine (Schiff base) from 3-methoxyaniline and benzaldehyde, followed by its reduction to the target secondary amine.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 10 mmol of 3-methoxyaniline and 10 mmol of benzaldehyde in 50 mL of an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).[4]

  • Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) to the mixture.

  • Stir the reaction mixture at room temperature for 6-9 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate imine, N-benzylidene-3-methoxyaniline, is formed.

Step 2: Reduction of the Imine

  • To the reaction mixture containing the imine, add a reducing agent such as sodium borohydride (NaBH4) in a molar ratio of 1:1 to 1:3 (imine to reducing agent).[4]

  • The reaction is typically carried out at a temperature between 0-30 °C.[4]

  • Continue stirring until the imine is fully reduced, which can be monitored by TLC.

  • Once the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Protocol 2: N-Alkylation of 3-Methoxyaniline with Benzyl Halide

This method involves the direct reaction of 3-methoxyaniline with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

  • In a flask equipped with a reflux condenser and a mechanical stirrer, place 4 moles of 3-methoxyaniline, 1.25 moles of sodium bicarbonate, and 100 mL of water.[5]

  • Heat the mixture to 90–95 °C with vigorous stirring.[6]

  • Slowly add 1 mole of benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours.[5]

  • Continue the reaction for a total of four hours.[5]

  • After cooling, the mixture is filtered, and the organic layer is separated, washed with a saturated salt solution, and dried over anhydrous sodium sulfate.[5]

  • Excess 3-methoxyaniline is removed by distillation under reduced pressure.[5][6]

  • The resulting crude this compound can be further purified by crystallization or column chromatography.[5]

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the secondary amine and the electronic properties of the two aromatic rings.

  • N-H Reactivity: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

  • Aromatic Ring Reactivity: The methoxy group (-OCH3) on the aniline ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution.[7][8] This directing effect favors substitution at the ortho and para positions relative to the methoxy group. The benzyl group is a weakly activating group.

The stability of this compound is generally good under standard laboratory conditions. However, like many anilines, it may be sensitive to light and air over prolonged periods, potentially leading to oxidation and discoloration.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the N-benzyl aniline scaffold is a known pharmacophore in medicinal chemistry. Derivatives of N-benzylaniline have been investigated for various therapeutic applications.

Notably, N-benzyl piperidine derivatives have been designed and synthesized as potent dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promise for the treatment of Alzheimer's disease.[9] Given the structural similarities, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic activities. Further research is warranted to explore its biological profile.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships governing the reactivity of this class of compounds.

G Synthesis Workflow: Reductive Amination cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Imine Formation Imine Formation 3-Methoxyaniline->Imine Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Imine This compound This compound Reduction->this compound

Reductive Amination Synthesis Workflow

G Logical Relationship of Substituent Effects on Reactivity cluster_substituents Substituents on Aniline Ring cluster_effects Effects on Reactivity cluster_outcome Reaction Outcome Electron Donating Group (e.g., -OCH3) Electron Donating Group (e.g., -OCH3) Increased Nucleophilicity of Nitrogen Increased Nucleophilicity of Nitrogen Electron Donating Group (e.g., -OCH3)->Increased Nucleophilicity of Nitrogen Activation of Aromatic Ring Activation of Aromatic Ring Electron Donating Group (e.g., -OCH3)->Activation of Aromatic Ring Electron Withdrawing Group Electron Withdrawing Group Decreased Nucleophilicity of Nitrogen Decreased Nucleophilicity of Nitrogen Electron Withdrawing Group->Decreased Nucleophilicity of Nitrogen Deactivation of Aromatic Ring Deactivation of Aromatic Ring Electron Withdrawing Group->Deactivation of Aromatic Ring Favors Electrophilic Aromatic Substitution (ortho, para) Favors Electrophilic Aromatic Substitution (ortho, para) Activation of Aromatic Ring->Favors Electrophilic Aromatic Substitution (ortho, para) Hinders Electrophilic Aromatic Substitution Hinders Electrophilic Aromatic Substitution Deactivation of Aromatic Ring->Hinders Electrophilic Aromatic Substitution

Substituent Effects on Reactivity

References

N-Benzyl-3-methoxyaniline (CAS: 90811-55-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3-methoxyaniline is an aromatic organic compound belonging to the class of secondary amines. Its structure, featuring a benzyl group and a methoxy-substituted aniline moiety, makes it a potential building block in organic synthesis and medicinal chemistry. This technical guide provides a consolidated overview of its known properties, synthesis, and potential applications based on available data.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational predictions, with limited experimentally determined values available in the public domain. The properties of its precursor, 3-methoxyaniline, are also provided for context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90811-55-5PubChem[1]
Molecular Formula C₁₄H₁₅NOPubChem[1]
Molecular Weight 213.27 g/mol PubChem[1]
Appearance Colorless to brown liquid, or white to brown solidAmerican Elements[2]
Boiling Point (Predicted) 438.415 °C at 760 mmHgAmerican Elements[2]
Density (Predicted) 1.332 g/cm³American Elements[2]
XLogP3 (Computed) 3.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Table 2: Physicochemical Properties of 3-Methoxyaniline (Precursor)

PropertyValueSource
CAS Number 536-90-3ECHEMI[3], Stenutz[4]
Molecular Formula C₇H₉NOECHEMI[3], Stenutz[4]
Molecular Weight 123.15 g/mol ECHEMI[3]
Appearance Pale yellow oily liquid or dark red liquidECHEMI[3]
Melting Point < 0 °CECHEMI[3]
Boiling Point 251 °CECHEMI[3]
Density 1.1 g/cm³ECHEMI[3]
Water Solubility < 0.1 g/100 mL at 19 °CECHEMI[3]

Synthesis

General Experimental Protocol: N-Benzylation of 3-Methoxyaniline

This protocol is a generalized procedure based on the synthesis of similar N-benzylanilines and should be optimized for specific laboratory conditions.

Materials:

  • 3-Methoxyaniline

  • Benzyl chloride (or benzyl bromide)

  • A suitable base (e.g., sodium bicarbonate, potassium carbonate)

  • A suitable solvent (e.g., ethanol, acetonitrile, or water)

  • Potassium iodide (optional, as a catalyst with benzyl chloride)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline and the base in the chosen solvent.

  • If using benzyl chloride, a catalytic amount of potassium iodide can be added to facilitate the reaction.

  • Slowly add benzyl chloride (or benzyl bromide) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (the salt of the base) has formed, remove it by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Methoxyaniline 3-Methoxyaniline Reaction Mixture Reaction Mixture 3-Methoxyaniline->Reaction Mixture Benzyl Halide Benzyl Halide Benzyl Halide->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Mixture Purification Purification Reaction Mixture->Purification This compound This compound Purification->this compound

General workflow for the synthesis of this compound.

Potential Applications and Biological Activity

There is currently a lack of specific research on the biological activity and applications of this compound. However, the broader class of N-benzyl aniline derivatives has attracted interest in drug discovery.

A Chinese patent suggests that some N-benzyl aniline derivatives exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[5]. The patent describes a general synthetic route for these derivatives but does not provide specific biological data for the 3-methoxy substituted compound[5].

Furthermore, research on other structurally related N-benzyl derivatives has indicated potential therapeutic applications. For instance, certain N-benzyl piperidine derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease[6]. Other studies have explored the anticancer properties of methoxy-substituted N-phenylpyrazoline derivatives[7]. While these findings are not directly applicable to this compound, they suggest that this chemical scaffold is of interest in the development of new therapeutic agents.

Spectroscopic Data

Detailed, publicly accessible and interpreted spectroscopic data for this compound is limited. However, mass spectrometry data (GC-MS) is referenced in databases such as PubChem and SpectraBase, which can be useful for compound identification[1][8]. Researchers synthesizing this compound would need to perform their own spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Safety Information

Potential Hazards:

  • Based on data for related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While detailed experimental data on its physical properties, specific synthesis protocols, and biological activities are currently scarce in the public domain, the broader class of N-benzyl aniline derivatives shows promise in various therapeutic areas. Further research is needed to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers working with this compound should proceed with caution, obtain a comprehensive safety data sheet, and perform thorough analytical characterization.

References

An In-depth Technical Guide to N-Benzyl-3-methoxyaniline: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3-methoxyaniline is a secondary amine of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via reductive amination, and a summary of its spectral characterization. While the biological activity of this compound is not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge required for its further investigation and application in drug discovery and development.

Molecular Structure and Properties

This compound, also known as N-(3-methoxyphenyl)benzylamine, is an aromatic amine featuring a benzyl group and a methoxy-substituted phenyl ring attached to a central nitrogen atom.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO--INVALID-LINK--[1]
Molecular Weight 213.27 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 90811-55-5--INVALID-LINK--[1]
Appearance Colorless to brown liquid, or white to brown solid--INVALID-LINK--
Boiling Point 438.415 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 1.332 g/cm³ (Predicted)--INVALID-LINK--
SMILES COC1=CC=CC(=C1)NCC2=CC=CC=C2--INVALID-LINK--[1]
InChI InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3--INVALID-LINK--[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through reductive amination. This method involves the reaction of 3-methoxyaniline with benzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Synthesis via Reductive Amination

This protocol is a generalized procedure based on established methods for the synthesis of N-benzylanilines.[2]

Workflow Diagram:

G Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification A Mix 3-methoxyaniline and benzaldehyde in a suitable solvent (e.g., THF) B Stir at room temperature for 5 minutes A->B C Add reducing agent (e.g., NaBH4) to the reaction mixture B->C Imine intermediate formed D Stir at room temperature until reaction completion (monitored by TLC) C->D E Filter the reaction mixture D->E Reaction complete F Evaporate the solvent E->F G Purify the crude product by column chromatography F->G Final Product Final Product G->Final Product This compound

Caption: General workflow for the synthesis of this compound.

Materials:

  • 3-Methoxyaniline

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • DOWEX® 50WX8 resin (optional, as a catalyst)[2]

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 mmol of 3-methoxyaniline and 1 mmol of benzaldehyde in 3 mL of anhydrous THF. If using a catalyst, add approximately 0.5 g of DOWEX® 50WX8 resin to the solution. Stir the mixture for 5 minutes at room temperature.[2]

  • Reduction: To the stirring mixture, add 1 mmol of sodium borohydride in small portions. Continue stirring at room temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., Carbon Tetrachloride/Ether: 5/2).[2] The reaction is complete when the starting materials are no longer visible on the TLC plate.

  • Work-up: Once the reaction is complete, filter the mixture to remove the resin (if used) and any solid byproducts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectral Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A GC-MS data entry is available on PubChem.[1] The fragmentation pattern of N-benzylanilines is characterized by the cleavage of the C-N bond. For N-methylbenzylamine, a related compound, the base peak results from the cleavage of the C-C bond adjacent to the C-N bond.[4] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 213.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range, and the C-O stretching of the methoxy group would be in the 1000-1300 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or associated signaling pathways of this compound. While some N-benzylaniline derivatives have been investigated for various pharmacological properties, including antimicrobial and anticancer activities, this information is not directly applicable to the title compound.

For related compounds, such as N-benzyl-3,4-dimethoxyaniline, potential antioxidant and anticancer activities have been suggested. It is important to note that N-benzyl-3,4-dimethoxyphenethylamine (N-BDMPEA), a potential derivative, is a controlled substance with psychoactive properties.

Given the lack of specific data for this compound, a diagram of its signaling pathways cannot be provided at this time. Further research is required to elucidate its biological targets and mechanism of action.

Conclusion

This technical guide has summarized the key chemical and structural information for this compound. A reliable and straightforward synthesis protocol via reductive amination has been outlined, and the expected spectral characteristics for its identification have been discussed. The significant gap in the understanding of its biological activity highlights an opportunity for future research. The foundational information provided herein should serve as a valuable resource for scientists and researchers initiating studies on this compound, particularly in the context of drug discovery and development where it may serve as a scaffold or intermediate for novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of N-Benzyl-3-methoxyaniline from 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-Benzyl-3-methoxyaniline from 3-methoxyaniline, tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

This compound is a secondary amine derivative of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the preparation of various biologically active compounds. Its structure combines the functionalities of a substituted aniline and a benzyl group, making it a valuable building block. This guide focuses on two principal and effective methods for its synthesis from 3-methoxyaniline: direct N-benzylation and reductive amination.

Synthetic Pathways

The synthesis of this compound from 3-methoxyaniline can be efficiently achieved through two main strategies:

  • Direct N-benzylation: This classical approach involves the direct alkylation of 3-methoxyaniline with a benzyl halide, such as benzyl chloride or bromide.

  • Reductive Amination: A two-step, one-pot reaction where 3-methoxyaniline is first condensed with benzaldehyde to form a Schiff base (imine), which is subsequently reduced to the target secondary amine.

Reaction Pathway Diagram

The following diagram illustrates the general chemical transformation:

Synthesis_Pathway cluster_reactants Reactants cluster_products Product cluster_intermediates Intermediate 3-Methoxyaniline 3-Methoxyaniline This compound This compound 3-Methoxyaniline->this compound + Benzyl Halide - HX Schiff_Base Schiff Base (Imine) 3-Methoxyaniline->Schiff_Base + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzyl_Halide Benzyl Halide Schiff_Base->this compound + Reducing Agent (e.g., NaBH₄)

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Direct N-benzylation with Benzyl Chloride

This protocol is adapted from a general procedure for the benzylation of anilines and is a robust method for synthesizing this compound.[1][2]

Materials:

  • 3-Methoxyaniline

  • Benzyl chloride (freshly distilled)

  • Sodium bicarbonate (or potassium carbonate)[1]

  • Acetone (or water)[1][2]

  • Potassium iodide (optional, as a catalyst)[1]

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Solvent for chromatography (e.g., cyclohexane-EtOAc)[3]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-methoxyaniline (1.0 eq) in acetone.[1]

  • Add potassium carbonate (1.25 eq) and a catalytic amount of potassium iodide.[1]

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add benzyl chloride (1.0 eq) dropwise over 30 minutes.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure to obtain the crude product as an oil.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system to isolate the desired this compound.[1]

Note: Over-alkylation to form the tertiary amine, N,N-dibenzyl-3-methoxyaniline, can be a side reaction. Using an excess of the aniline can help to minimize this.[2]

Method 2: Reductive Amination with Benzaldehyde and Sodium Borohydride

This one-pot synthesis is a widely used and efficient method for preparing secondary amines.[3][4][5]

Materials:

  • 3-Methoxyaniline

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol[6]

  • Dichloromethane (CH₂Cl₂) or other suitable solvent[6]

  • Crushed ice

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methoxyaniline (1.0 eq) and benzaldehyde (1.0-1.1 eq) in an appropriate solvent such as methanol or ethanol in a round-bottom flask.[6]

  • Stir the mixture at room temperature to facilitate the formation of the Schiff base (imine). The reaction can be gently heated (e.g., to 50-70 °C) to accelerate imine formation.[6]

  • After imine formation is evident (which can be monitored by TLC or IR spectroscopy), cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly and portion-wise, add sodium borohydride (1.0-3.0 eq) to the stirred solution, maintaining the temperature below 10 °C.[6]

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes to 1 hour, or until the reaction is complete as indicated by TLC.[6]

  • Quench the reaction by carefully pouring the mixture into crushed ice.[6]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Wash the combined organic layers with purified water and then with a saturated brine solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]

  • If necessary, purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-benzylanilines using the described methods. The data is generalized from similar reactions reported in the literature, as specific data for this compound may vary.

ParameterDirect N-benzylationReductive AminationReference
Reactants 3-Methoxyaniline, Benzyl Chloride3-Methoxyaniline, Benzaldehyde-
Reagents K₂CO₃, KI (cat.)NaBH₄[1],[6]
Solvent AcetoneMethanol/Ethanol[1],[6]
Reaction Temp. Reflux (approx. 56 °C)Imine formation: 50-70 °C; Reduction: 0-30 °C[1],[6]
Reaction Time 2-48 hours (substrate dependent)1-4 hours[1],[5]
Typical Yield 60-85%68-90%[1],[6]
Purification Column ChromatographyColumn Chromatography/Recrystallization[1],[6]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight (C₁₄H₁₅NO, MW: 213.28 g/mol ).[7][8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound from 3-methoxyaniline can be reliably achieved through either direct N-benzylation or reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and considerations for potential side products. Reductive amination is often preferred for its high yields and milder reaction conditions. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this valuable intermediate for applications in drug discovery and development.

References

Spectral Data Analysis of N-Benzyl-3-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Benzyl-3-methoxyaniline (CAS No. 90811-55-5), a secondary aromatic amine with applications in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Introduction to this compound

This compound is a derivative of aniline featuring a benzyl group and a methoxy group attached to the aniline moiety. Its chemical formula is C₁₄H₁₅NO, and it has a molecular weight of 213.28 g/mol .[1][2] The structural characteristics of this compound, particularly the electronic effects of the methoxy and benzyl groups on the aromatic ring, can be elucidated through various spectroscopic techniques. Understanding these spectral properties is crucial for its identification, purity assessment, and for predicting its reactivity in chemical transformations.

Spectral Data Summary

The following sections present the key spectral data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40 - 7.20m5HC₆H ₅-CH₂
~7.10t1HAr-H (C5-H)
~6.40 - 6.20m3HAr-H (C2-H, C4-H, C6-H)
~4.30s2H-CH₂-
~4.10br s1H-NH -
3.75s3H-OCH

Note: The predicted ¹H NMR data is based on the analysis of structurally similar compounds, including N-benzylaniline and various methoxy-substituted aniline derivatives.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
160.7C -OCH₃
149.5C -NH
139.2Quaternary C (Benzyl)
130.0Ar-C H
128.8Ar-C H
127.5Ar-C H
127.3Ar-C H
106.5Ar-C H
103.0Ar-C H
99.8Ar-C H
55.2-OC H₃
48.4-C H₂-

Note: The ¹³C NMR data is referenced from available spectral databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch
~1600, ~1500StrongC=C Aromatic Ring Stretch
~1250StrongAryl C-N Stretch
~1200, ~1050StrongC-O (Ether) Stretch
~750, ~690StrongC-H Bending (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
213High[M]⁺ (Molecular Ion)
122High[M - C₇H₇]⁺
91Base Peak[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components then enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Preparation Sample Preparation (Thin Film/KBr Pellet/ATR for IR) Sample->Preparation GC_Prep Dilution in Volatile Solvent (for GC-MS) Sample->GC_Prep NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Preparation->IR MS GC-MS System GC_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectral data presented in this guide provide a detailed chemical fingerprint of this compound. The NMR data confirms the carbon-hydrogen framework, the IR spectrum identifies its key functional groups, and the mass spectrum establishes its molecular weight and fragmentation pattern. This information is indispensable for researchers and professionals working with this compound, ensuring its correct identification and facilitating its use in further research and development.

References

N-Benzyl-3-methoxyaniline: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Benzyl-3-methoxyaniline (CAS No. 90811-55-5). Understanding these fundamental physicochemical properties is critical for the handling, formulation, and development of this compound in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information, predicted properties, and established scientific principles to offer a thorough assessment.

Core Physicochemical Properties

This compound is an aromatic secondary amine with the molecular formula C₁₄H₁₅NO and a molecular weight of approximately 213.27 g/mol .[1] It is structurally characterized by a benzyl group and a 3-methoxyphenyl group attached to a nitrogen atom. Its appearance has been described as a white to off-white crystalline powder or a colorless to brown liquid, a variation that may be attributable to the purity of the substance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90811-55-5[1][2][3]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.27 g/mol [1]
Appearance White to off-white crystalline powder or colorless to brown liquid
Melting Point 65-68 °C
Boiling Point 438.415 °C at 760 mmHg (Predicted)[4]
XLogP3 (Predicted) 3.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure, which contains both a polar amine group and a methoxy group, as well as large non-polar aromatic rings, a general solubility profile can be predicted. The predicted XLogP3 value of 3.1 suggests that the compound is lipophilic and likely exhibits poor aqueous solubility.[1] For a structurally similar compound, N-(3-Methylphenyl)benzenemethanamine, an experimental aqueous solubility of 0.8 µg/mL at pH 7.4 has been reported, further supporting the expectation of low water solubility for this compound.[5]

Table 2: Predicted Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amine and ether groups can engage in hydrogen bonding, but the large non-polar surface area of the benzyl and phenyl rings limits solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar functional groups without the steric hindrance associated with hydrogen bonding networks in protic solvents.
Non-Polar Hexane, Toluene, DichloromethaneModerate to HighThe significant non-polar character of the molecule allows for favorable van der Waals interactions with non-polar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method to experimentally determine the equilibrium solubility of a compound is the shake-flask method.[6]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then reported in units such as mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow prep Add excess compound to solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate Step 1 separate Centrifuge to separate solid and liquid phases equilibrate->separate Step 2 sample Withdraw supernatant separate->sample Step 3 quantify Analyze concentration by HPLC sample->quantify Step 4 report Report solubility (mg/mL) quantify->report Step 5

Caption: Workflow for shake-flask solubility determination.

Stability Profile and Degradation Pathways

Information on a related compound, m-anisidine, indicates sensitivity to prolonged exposure to air and light.[7] It is also incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[8]

Table 3: Potential Degradation Pathways for this compound

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic/Basic Hydrolysis Cleavage of the ether linkage.N-Benzyl-3-aminophenol, Methanol
Oxidation N-oxidation of the secondary amine; Oxidation of the benzylic carbon.This compound N-oxide; Benzoic acid and 3-methoxyaniline
Photolysis Cleavage of the C-N bond; Degradation of the aromatic rings.Benzylamine, 3-methoxyaniline, and further degradation products
Thermal Degradation General decomposition.Smaller aromatic and aliphatic fragments, oxides of carbon and nitrogen.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a defined period.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solid sample and a solution to UV and visible light, in accordance with ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the degradation products.

G cluster_1 Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis prod_hydro N-Benzyl-3-aminophenol + Methanol hydrolysis->prod_hydro prod_ox N-Oxide / Benzoic Acid + 3-Methoxyaniline oxidation->prod_ox prod_photo Benzylamine + 3-Methoxyaniline + Further Degradants photolysis->prod_photo

Caption: Potential degradation pathways of this compound.

Summary and Recommendations

This compound is a lipophilic compound with predicted low aqueous solubility and good solubility in common organic solvents. Its stability is likely influenced by its secondary amine and ether functional groups, making it susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.

For researchers and drug development professionals, it is imperative to:

  • Experimentally determine the solubility of this compound in relevant solvent systems to support formulation development.

  • Conduct comprehensive forced degradation studies to identify and characterize potential degradation products.

  • Develop and validate a stability-indicating analytical method for the accurate quantification of the parent compound and its impurities.

  • Store the compound in well-sealed containers, protected from light and extreme temperatures, to minimize degradation.

This guide provides a foundational understanding of the solubility and stability of this compound. The experimental protocols outlined herein offer a systematic approach to generating the specific data required for its successful application in research and development.

References

N-Benzyl-3-methoxyaniline: A Technical Guide to Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-3-methoxyaniline, a versatile chemical intermediate with growing interest in research and development. This document details its commercial availability, physicochemical properties, established experimental protocols for its synthesis and analysis, and its potential applications in various research domains, particularly in the development of novel therapeutic agents.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and bulk-scale synthesis markets. The availability, purity, and pricing can vary between suppliers, and it is recommended to request quotes for the most current information, especially for larger quantities.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Catalog Number
American Elements 90811-55-5Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%)Research and bulk quantitiesRequest a quoteNot specified
Aceschem 90811-55-5> 95%5g$487.00ACS513951
Appchem 90811-55-5Not specifiedNot specifiedRequest a quoteAJ77040
Angene International Limited 90811-55-5Not specifiedNot specifiedRequest a quoteNot specified

Note: Prices and availability are subject to change. The listed price for Aceschem does not include delivery, bank, or handling fees.[1]

Physicochemical Properties

This compound is an organic compound with the following key properties:

PropertyValue
IUPAC Name This compound[2]
Synonyms N-(3-methoxyphenyl)benzylamine, BENZYL-(3-METHOXY-PHENYL)-AMINE
CAS Number 90811-55-5[2]
Molecular Formula C14H15NO[2][3]
Molecular Weight 213.28 g/mol
Appearance Colorless to brown liquid, or white to brown solid[4]
Boiling Point 438.415 °C at 760 mmHg[4]
Density 1.332 g/cm³[4]
SMILES COC1=CC=CC(=C1)NCC2=CC=CC=C2[2][4]

Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of 3-methoxyaniline with a benzyl halide. The following protocol is a standard method adapted from procedures for similar N-benzylanilines.[5][6]

3.1. Synthesis of this compound via N-Alkylation

This procedure involves the nucleophilic substitution reaction between 3-methoxyaniline and benzyl chloride. A weak base is used to neutralize the hydrochloric acid byproduct.

  • Materials:

    • 3-methoxyaniline

    • Benzyl chloride

    • Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)[6]

    • Acetonitrile (or another suitable polar aprotic solvent)

    • Ethyl acetate

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1.0 equivalent) in acetonitrile.

    • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents).

    • Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the stirred suspension at room temperature.

    • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Final Product Isolation: Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-methoxyaniline in Acetonitrile B 2. Add K₂CO₃ (Base) A->B C 3. Add Benzyl Chloride (Alkylating Agent) B->C D 4. Heat to Reflux (12-18 hours) C->D E 5. Cool and Filter Inorganic Salts D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Dissolve in Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry with Na₂SO₄ and Evaporate Solvent H->I J 10. Column Chromatography I->J K This compound J->K Pure Product

Caption: Synthesis and purification workflow for this compound.

3.2. Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. Spectral data for the parent compound and related structures are available in public databases like PubChem and ChemicalBook for comparison.[2][7]

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and assess the purity of the sample.

  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis reaction and for identifying the appropriate solvent system for column chromatography.

Potential Research Applications

While specific research on this compound is emerging, the broader class of N-benzylanilines and related substituted aniline derivatives have shown significant utility in drug discovery and materials science.

  • Precursor for Biologically Active Molecules: The N-benzylaniline scaffold is a key structural motif in medicinal chemistry. For instance, derivatives of the structurally similar N-benzyl-3,4-dimethoxyaniline have been investigated as precursors for neuroactive compounds, including dopamine receptor ligands and acetylcholine esterase inhibitors for potential use in treating neurological disorders.[8]

  • Antibacterial Agents: N-benzylaniline derivatives have been synthesized and evaluated for their antibacterial properties. Notably, some have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as a scaffold for developing new antibiotics.[9]

  • Drug Discovery Scaffold: The N-benzyl group is frequently incorporated into molecules during drug development to modulate physicochemical properties and biological activity.[10] The this compound structure offers a versatile platform for further chemical modification to explore new therapeutic agents.

G Potential Research Applications of this compound cluster_applications Potential Applications A This compound B Precursor for Neuroactive Compound Development A->B based on analogs like N-benzyl-3,4-dimethoxyaniline C Scaffold for Novel Antibacterial Agents (e.g., MRSA) A->C based on N-benzylaniline derivative studies D Intermediate in Organic and Medicinal Chemistry A->D as a versatile building block E E B->E Targets F F B->F Dopamine Receptors G G B->G Acetylcholine Esterase H H C->H Targets I I C->I Bacterial Cell Wall Synthesis, Enzymes, etc.

Caption: Logical relationships of this compound's potential applications.

References

The Genesis and Evolution of N-Benzyl Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl aniline derivatives represent a versatile and enduring scaffold in medicinal chemistry and organic synthesis. From their early discovery rooted in the foundational principles of organic amine chemistry to their current status as privileged structures in drug discovery, these compounds have demonstrated a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of N-benzyl aniline derivatives. It further details their significant pharmacological applications, summarizing key quantitative data, and providing comprehensive experimental protocols for their synthesis and evaluation.

A Historical Perspective: From Aniline's Reactivity to Targeted Therapeutics

The story of N-benzyl aniline derivatives begins with the fundamental understanding of aniline's chemical nature. In the mid-19th century, the work of August Wilhelm von Hofmann was pivotal in establishing the structural relationship between aniline and ammonia. This conceptual leap opened the door to understanding how aniline could be modified.

In 1850, Hofmann was the first to systematically study the reactions of amines, drawing a direct analogy to ammonia. He demonstrated that treating aniline with alkyl iodides resulted in the sequential substitution of the hydrogen atoms on the nitrogen. This reaction, a classic example of nucleophilic substitution, became a fundamental tool for organic chemists and marked the genesis of N-alkylated anilines, the broader class to which N-benzyl anilines belong.

Early methods for the synthesis of the parent N-benzylaniline involved the direct reaction of aniline with benzyl chloride.[1] This approach, however, often led to mixtures of mono- and di-substituted products and could be violent if not properly controlled.[1] Over the years, synthetic methodologies have evolved significantly, leading to more controlled and efficient processes. The advent of reductive amination, involving the reaction of an aniline with a benzaldehyde to form an imine intermediate followed by reduction, provided a more versatile and widely applicable route to a diverse range of N-benzyl aniline derivatives.[2] This two-step, one-pot approach is now a cornerstone in the synthesis of these compounds.[3]

The exploration of the biological potential of N-benzyl aniline derivatives began to gain momentum in the 20th century. Researchers discovered that the introduction of various substituents on both the aniline and benzyl rings could dramatically influence the pharmacological properties of the resulting molecules. This has led to the identification of N-benzyl aniline derivatives with a wide array of activities, including antibacterial, antifungal, anticancer, and enzyme-inhibitory properties.[3][4][5]

Synthetic Methodologies: A Practical Overview

The synthesis of N-benzyl aniline derivatives can be broadly categorized into two primary approaches: direct benzylation of anilines and reductive amination.

Direct Benzylation of Anilines

This classical method involves the reaction of a substituted or unsubstituted aniline with a benzyl halide (e.g., benzyl chloride or bromide).[6]

Experimental Protocol: Synthesis of N-Benzylaniline via Direct Benzylation [1]

  • Materials: Aniline, benzyl chloride, sodium bicarbonate, water.

  • Procedure:

    • In a flask equipped with a reflux condenser and a mechanical stirrer, combine 4 moles of aniline, 1.25 moles of sodium bicarbonate, and 100 cc of water.[1]

    • Heat the mixture to 90-95°C on a steam bath with vigorous stirring.[1]

    • Slowly add 1 mole of benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours.[1]

    • Continue the reaction for a total of four hours.[1]

    • Cool the mixture and filter with suction.[1]

    • Separate the organic layer and wash it with a saturated salt solution.[1]

    • Dry the organic layer with anhydrous sodium sulfate and filter.[1]

    • The excess aniline can be removed by distillation under atmospheric pressure.[1]

    • The resulting N-benzylaniline can be further purified by vacuum distillation.

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of N-benzyl aniline derivatives.[3] It typically proceeds in two steps: the formation of an imine (Schiff base) from an aniline and a benzaldehyde, followed by the reduction of the imine to the corresponding amine.[3]

Experimental Protocol: Synthesis of N-Benzyl Aniline Derivatives via Reductive Amination [3][7]

  • Materials: Substituted aniline, substituted benzaldehyde, an appropriate alcohol-based solvent (e.g., methanol or ethanol), and a reducing agent (e.g., sodium borohydride).[3][7]

  • Procedure:

    • Step 1: Imine Formation

      • Dissolve the substituted aniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in an alcohol-based solvent.[3]

      • Stir the mixture at room temperature for 10 minutes.[7]

      • Slowly heat the reaction mixture to 70°C and continue stirring for 6-9 hours.[7]

      • Monitor the reaction progress using thin-layer chromatography (TLC).[3]

      • Once the aniline is consumed, cool the reaction mixture to 4°C and maintain for 12 hours to allow for precipitation of the imine intermediate.[7]

      • Collect the solid imine by suction filtration and wash with cold methanol.[3]

      • Dry the product under reduced pressure.[3]

    • Step 2: Reduction

      • Dissolve the dried imine intermediate in a suitable solvent such as methanol or ethanol.[7]

      • Cool the solution in an ice bath.

      • Slowly add sodium borohydride (1-3 equivalents) portion-wise to the solution.[7]

      • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of water.[4]

      • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4]

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

      • Concentrate the solution under reduced pressure to obtain the crude product.[4]

      • Purify the crude product by silica gel column chromatography.[4]

  • Characterization:

    • Confirm the structure of the purified N-benzyl aniline derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Pharmacological Significance and Biological Activities

N-benzyl aniline derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The versatility of this chemical framework allows for fine-tuning of its properties to target various biological pathways implicated in a range of diseases.

Antibacterial Activity

A significant area of research for N-benzyl aniline derivatives is in the development of novel antibacterial agents, particularly against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 1: Antibacterial Activity of Selected N-Benzyl Aniline Derivatives

Compound ClassTarget OrganismMIC (µg/mL)MIC (µM)Reference
N-benzyl tricyclic indolinesStaphylococcus aureus (MSSA)-1.56 - >25[4]
N-benzyl tricyclic indolinesStaphylococcus aureus (MRSA)-3.13 - >25[4]
Benzyl phenyl sulfide derivativesStaphylococcus aureus2 - 64-[4]
N-benzyl aniline derivativesGram-positive bacteria-Moderate to strong activity[7]
N-benzyl aniline derivativesGram-negative bacteria and fungi-Most ≥ 200[7]

One of the key mechanisms of antibacterial action for some N-benzyl aniline derivatives is the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the cell wall of Mycobacterium tuberculosis.[3] Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death.[3]

InhA_Inhibition_Pathway Compound N-Benzyl Aniline Derivative InhA InhA Enzyme (Enoyl-ACP Reductase) Compound->InhA Inhibition FASII Fatty Acid Synthesis II (FAS-II) Pathway MycolicAcid Mycolic Acid Biosynthesis FASII->MycolicAcid CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall CellDeath Cell Death CellWall->CellDeath Disruption leads to

Caption: Inhibition of the InhA enzyme by N-benzyl aniline derivatives.

Anticancer Activity

N-benzyl aniline derivatives have also demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways in cancer cells.

Table 2: Anticancer and Other Biological Activities of N-Benzyl Aniline Derivatives

Compound ClassTarget/Cell LineIC50/ActivityReference
N-benzyl piperidinol derivativesUSP7 inhibitorL55: IC50 = 40.8 nM[3]
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivativesMCF7 and PC3 cancer cell linesIC50 < 3 µM for compounds 9b and 9d[3]
Salinomycin N-benzyl amidesDrug-resistant cancer cell linesPotent anticancer activity[8]
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinaseIC50 values in the nM to low µM range[9]

A notable anticancer mechanism for certain N-benzyl piperidinol derivatives is the inhibition of Ubiquitin-specific-processing protease 7 (USP7).[3] USP7 is a deubiquitinase that stabilizes several oncoproteins, including MDM2.[3] Inhibition of USP7 leads to the degradation of MDM2, which in turn results in the stabilization of the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[3]

USP7_Inhibition_Pathway Compound N-Benzyl Piperidinol Derivative USP7 USP7 Compound->USP7 Inhibition MDM2 MDM2 (Oncoprotein) USP7->MDM2 Deubiquitination (Stabilization) p53 p53 (Tumor Suppressor) MDM2->p53 Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activation

Caption: USP7 inhibition pathway in cancer by N-benzyl piperidinol derivatives.

Enzyme Inhibition

Beyond specific antibacterial and anticancer targets, N-benzyl aniline derivatives have been shown to inhibit other enzymes with therapeutic relevance.

Table 3: Enzyme Inhibition by N-Benzyl and N-Allyl Aniline Derivatives [5]

EnzymeIC50 (nM)Ki (nM)
hCA I243.11 - 633.54202.12±16.21 - 635.31±45.33
hCA II296.32 - 518.37298.57±94.13 - 511.18±115.98
AChE182.45 - 520.21149.24±15.59 - 519.59±102.27

Experimental Workflows for Drug Discovery

The discovery and development of novel N-benzyl aniline derivatives as therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of N-Benzyl Aniline Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryScreening Primary Screening (e.g., MIC, Cytotoxicity Assay) Characterization->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Enzyme Inhibition, Mechanism of Action) HitIdentification->SecondaryScreening LeadSelection Lead Compound Selection SecondaryScreening->LeadSelection SAR Structure-Activity Relationship (SAR) Studies LeadSelection->SAR ADMET ADMET Prediction and Evaluation SAR->ADMET OptimizedLeads Optimized Lead Compounds ADMET->OptimizedLeads

Caption: General experimental workflow for the discovery of N-benzyl aniline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [4]

  • Materials: Synthesized N-benzyl aniline derivatives, bacterial strains (e.g., Staphylococcus aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland turbidity, positive control antibiotic, and a solvent for dissolving compounds (e.g., DMSO).[4]

  • Procedure:

    • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration.[4]

    • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.[4]

    • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions across the wells of the microtiter plate.

    • Inoculation: Add a standardized bacterial inoculum to each well (except for the sterility control).

    • Controls: Include a negative control (MHB and inoculum only) and a sterility control (MHB only).[4]

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4]

    • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[4]

Conclusion and Future Directions

The journey of N-benzyl aniline derivatives from their 19th-century origins to their current prominence in drug discovery underscores their enduring importance as a chemical scaffold. The synthetic methodologies have evolved to allow for the efficient and diverse production of these compounds, while our understanding of their biological activities continues to expand. The ability of this structural motif to interact with a wide range of biological targets, including enzymes and proteins involved in bacterial survival and cancer progression, ensures that N-benzyl aniline derivatives will remain a fertile ground for future research. The continued application of modern drug discovery workflows, including high-throughput screening, structure-activity relationship studies, and computational modeling, will undoubtedly lead to the development of novel and more effective therapeutic agents based on this versatile scaffold.

References

Introduction: The Role of N-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the fundamental reactivity of N-substituted anilines for researchers, scientists, and drug development professionals.

N-substituted anilines are a cornerstone of modern organic chemistry and medicinal chemistry. As versatile precursors, they are fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds, agrochemicals, and dyes.[1] Their reactivity is governed by the interplay between the aromatic ring and the nitrogen substituent, which modulates the electron density and steric accessibility of the molecule. In drug development, understanding the reactivity of the aniline moiety is critical, as it is often implicated in metabolic activation that can lead to idiosyncratic adverse drug reactions (IADRs).[2][3] This guide provides a comprehensive overview of the core reactivity principles, key reaction classes, and toxicological implications of N-substituted anilines, supported by quantitative data and detailed experimental protocols.

Core Reactivity Principles

The fundamental reactivity of an N-substituted aniline is dictated by the electronic properties of the amino group and its substituents. The nitrogen lone pair can be delocalized into the aromatic ring, increasing its electron density and making the ring highly activated towards electrophilic attack.[4][5]

Basicity and Nucleophilicity (pKa)

Anilines are weak bases due to the delocalization of the nitrogen's lone pair into the benzene ring.[4] This delocalization reduces the availability of the lone pair to accept a proton. The basicity, quantified by the pKa of the conjugate acid, is highly sensitive to substituents on both the nitrogen and the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa).[4][6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halides (-X) decrease the electron density on the nitrogen, resulting in a less basic aniline (lower pKa).[4][7]

The interplay of these substituent effects is a key consideration in designing synthetic routes and predicting metabolic pathways.

Logical Overview of Reactivity

The reactivity of N-substituted anilines can be categorized into reactions involving the aromatic ring and those involving the N-substituent, with significant implications for both synthesis and metabolism.

G Aniline N-Substituted Aniline RingReactions Aromatic Ring Reactions (Electrophilic Substitution) Aniline->RingReactions N_Reactions Nitrogen-Centered Reactions Aniline->N_Reactions Metabolism Metabolism & Toxicology Aniline->Metabolism Halogenation Halogenation RingReactions->Halogenation Nitration Nitration RingReactions->Nitration Sulfonation Sulfonation RingReactions->Sulfonation Oxidation Oxidation N_Reactions->Oxidation N_Dealkylation N-Dealkylation N_Reactions->N_Dealkylation CN_Coupling C-N Cross-Coupling (Synthesis) N_Reactions->CN_Coupling Oxidation->Metabolism N_Dealkylation->Metabolism

Caption: Logical overview of N-substituted aniline reactivity pathways.

Key Reaction Classes

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating, ortho-, para-directing group for EAS reactions due to resonance stabilization.[4][5][8] This high reactivity can sometimes be a challenge, leading to over-reaction or undesired side products.[9]

  • Halogenation: Aniline reacts readily with bromine water at room temperature to produce a 2,4,6-tribromoaniline precipitate.[8][10] The reaction is often so rapid that it is difficult to stop at mono-substitution.

  • Nitration: Direct nitration with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing deactivator.[4][11] This leads to a mixture of ortho, para, and a significant amount of meta product.[11] To achieve selective para-nitration, the amino group is typically protected by acetylation first.[11]

  • Sulfonation: Reaction with concentrated sulfuric acid forms anilinium hydrogen sulfate, which upon heating yields p-aminobenzenesulfonic acid (sulfanilic acid).[8][10] This product exists as a zwitterion.[8][11]

  • Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions generally fail with anilines. The amino group acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring for electrophilic attack.[4]

G cluster_0 Electrophilic Aromatic Substitution Aniline Aniline Ring (Electron Rich) Intermediate Arenium Ion Intermediate (Resonance Stabilized) Aniline->Intermediate Attack on E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product Ortho/Para Substituted Product Intermediate->Product -H+

Caption: General workflow for electrophilic aromatic substitution on anilines.

Oxidation of the Amino Group

The oxidation of N-substituted anilines is a critical reaction class, both for synthetic purposes and because it represents a primary route of metabolic activation.[12][13]

  • Synthetic Oxidations: Depending on the oxidant and reaction conditions, anilines can be selectively oxidized to various products. For example, hydrogen peroxide can be used with a mild base (NaF) to form azoxybenzenes or a stronger base (NaOMe) to yield nitrobenzenes.[13][14] Other oxidants like PIFA can generate N-aryl nitrenoid intermediates, which are useful for synthesizing N-heterocycles.[15]

  • Metabolic Oxidation (N-Hydroxylation): In the body, cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1) metabolize anilines via N-hydroxylation to form N-hydroxyarylamines.[16] These metabolites are often more reactive and toxic than the parent compound.[16]

N-Dealkylation

N-dealkylation is a major metabolic pathway for xenobiotics containing N-alkyl aniline motifs and is a key consideration in drug design.[17][18] This oxidative process, often mediated by cytochrome P450, involves the removal of an alkyl group from the nitrogen atom.[19] The reaction proceeds through the formation of an unstable carbinolamine intermediate, which then decomposes to a secondary amine and an aldehyde.[19] Recent advances have also demonstrated catalyst-free N-dealkylation in water using high-frequency ultrasound.[20]

C-N Bond Formation

While the reactions above describe the reactivity of existing anilines, the formation of the C-N bond itself is crucial for their synthesis. Modern methods, particularly palladium-catalyzed Buchwald-Hartwig amination, have revolutionized the synthesis of N-substituted anilines.[21][22] These cross-coupling reactions allow for the efficient formation of a C-N bond between an aryl halide (or triflate) and an amine, offering broad substrate scope and functional group tolerance.[21][23]

Relevance in Drug Development and Toxicology

The aniline substructure is a "structural alert" in drug discovery, meaning it has the potential to be metabolized into reactive species that cause toxicity.[2][24]

Metabolic Activation and Genotoxicity

The primary mechanism of aniline-induced toxicity is metabolic activation in the liver.[16]

  • N-Hydroxylation: As mentioned, cytochrome P450 enzymes oxidize the aniline nitrogen to an N-hydroxyarylamine.[16]

  • Formation of Electrophiles: This reactive metabolite can be further processed (e.g., by O-acetylation or O-sulfonation) to form a highly electrophilic arylnitrenium ion.[16]

  • DNA Adducts: The arylnitrenium ion can covalently bind to nucleophilic sites on DNA, forming DNA adducts. This damage can lead to mutations and initiate carcinogenesis, explaining why some anilines are classified as probable human carcinogens.[16][25]

G cluster_0 Metabolic Activation Leading to Carcinogenesis Aniline Substituted Aniline Hydroxyamine N-Hydroxyarylamine (Reactive Metabolite) Aniline->Hydroxyamine N-Hydroxylation P450 Cytochrome P450 (e.g., CYP1A2) P450->Hydroxyamine Nitrenium Arylnitrenium Ion (Electrophilic Intermediate) Hydroxyamine->Nitrenium Acetylation O-Acetylation (NAT) or O-Sulfonation (SULT) Acetylation->Nitrenium Adduct DNA Adducts Nitrenium->Adduct Covalent Binding DNA DNA DNA->Adduct Carcinogenesis Carcinogenesis Adduct->Carcinogenesis

Caption: Metabolic activation of anilines leading to DNA adducts.[16]

Aniline-Induced Methemoglobinemia

A hallmark of acute aniline toxicity is methemoglobinemia.[16][26] This condition occurs when the iron in hemoglobin is oxidized from its oxygen-carrying ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. The result is impaired oxygen transport to tissues, leading to cyanosis and, in severe cases, cardiopulmonary distress.[26] This process is mediated by the reactive metabolites of aniline, which engage in a redox cycle that continually oxidizes hemoglobin.[16]

G cluster_0 Mechanism of Aniline-Induced Methemoglobinemia Aniline Aniline Metabolite Reactive Metabolites (e.g., N-hydroxyarylamine) Aniline->Metabolite Metabolism RedoxCycle Redox Cycling Metabolite->RedoxCycle HbFe2 Hemoglobin (Fe²⁺) (Oxygen Transport) MetHbFe3 Methemoglobin (Fe³⁺) (No O₂ Transport) HbFe2->MetHbFe3 Reduction (Methemoglobin Reductase) Tissue Tissue Hypoxia MetHbFe3->Tissue RedoxCycle->HbFe2 Oxidation

Caption: Pathway of aniline-induced methemoglobinemia.[16]

Quantitative Data Summary

Table 1: pKa Values of Selected Substituted Anilines

The basicity of anilines is a critical parameter influencing their reactivity and physiological behavior. The pKa values refer to the conjugate acid (anilinium ion).

Compoundo-Substituentm-Substituentp-SubstituentN-Alkyl Substituent
Aniline4.584.584.58-
Methylaniline4.394.695.124.85 (N-Me)
Chloroaniline2.643.343.98-
Nitroaniline-0.292.501.02-
Aminophenol4.474.886.08-
N-Ethylaniline---5.11
Data sourced from multiple references.[27][28]
Table 2: Acute Toxicological Data for Selected Anilines

This table summarizes acute oral toxicity data in rats, highlighting the variability in toxicity based on substitution.

CompoundCAS NumberTest DurationRouteSpeciesLD₅₀ (mg/kg)Key Toxicological Effects
Aniline62-53-314 daysOralRat440Methemoglobinemia, Hemolysis
4-Nitroaniline100-01-690 daysOralRat<3Methemoglobinemia, increased reticulocyte count
2-Chloroaniline95-51-228 daysInhalationRat6.4 mg/m³ (LC₅₀)Destruction of erythrocytes
Data sourced from BenchChem toxicological guide.[16]

Detailed Experimental Protocols

Protocol 1: Electrophilic Substitution - Synthesis of Acetanilide (Amide Protection)

This protocol details the protection of aniline via acetylation, a common prerequisite for controlling subsequent electrophilic substitution reactions.

  • Objective: To synthesize acetanilide from aniline and acetic anhydride.

  • Materials: Aniline, acetic anhydride, concentrated HCl, sodium acetate solution, ice bath, beaker, filtration apparatus.

  • Procedure:

    • In a 250 mL beaker, dissolve 5.0 mL of aniline in 130 mL of water and 5.0 mL of concentrated HCl. Stir until the aniline has completely dissolved.

    • Prepare a solution of 7.0 mL of acetic anhydride in a separate small beaker.

    • Prepare a solution of 8.0 g of sodium acetate in 50 mL of water.

    • While stirring the aniline hydrochloride solution, add the acetic anhydride all at once. Immediately add the sodium acetate solution.

    • Stir the mixture vigorously and cool in an ice bath. Acetanilide will begin to precipitate.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water to remove any remaining salts.

    • Recrystallize the crude product from a minimal amount of hot water to purify. Allow to cool slowly, then place in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry.

Protocol 2: Oxidation - Synthesis of Azoxybenzene from Aniline

This protocol provides a method for the selective oxidation of an aniline to an azoxybenzene using hydrogen peroxide.[14]

  • Objective: To synthesize azoxybenzene from aniline using a base-mediated oxidation.

  • Materials: Aniline, sodium fluoride (NaF), hydrogen peroxide (30% solution), ethanol, acetonitrile, magnetic stirrer, round-bottom flask.

  • Procedure:

    • To a 50 mL round-bottom flask, add aniline (2 mmol), sodium fluoride (NaF, 0.4 mmol, 16.8 mg), and a solvent mixture of ethanol and acetonitrile (5 mL total, 1:4 ratio).

    • Stir the mixture at room temperature to ensure homogeneity.

    • Slowly add hydrogen peroxide (20 mmol, 2 mL of 30% solution) to the reaction mixture.

    • Continue stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-10 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure azoxybenzene.

Protocol 3: Pharmaceutical Synthesis - Synthesis of Paracetamol from p-Aminophenol

This protocol outlines the N-acylation of a substituted aniline (p-aminophenol) to produce the widely used analgesic, Paracetamol.[1]

  • Objective: To synthesize Paracetamol (Acetaminophen) by acetylating p-aminophenol.

  • Materials: p-Aminophenol, acetic anhydride, water, heating mantle, Erlenmeyer flask, ice bath, filtration apparatus.

  • Procedure:

    • Place 2.1 g of p-aminophenol in a 125 mL Erlenmeyer flask.

    • Add 6 mL of water and gently warm the mixture on a heating mantle to dissolve the solid.

    • Add 2.4 mL of acetic anhydride to the warm solution and stir or swirl the flask to mix the reagents.

    • Allow the reaction to proceed for about 10-15 minutes, during which time Paracetamol may begin to crystallize.

    • Cool the flask in an ice bath for 20-30 minutes to ensure complete crystallization.

    • Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold water.

    • If the product is colored, it can be decolorized by dissolving it in hot water, adding a small amount of activated charcoal, filtering while hot, and then allowing it to recrystallize.[1]

    • Collect the purified, white, crystalline product and allow it to dry completely.

References

The Meta-Methoxy Group: A Subtle Modulator of Electronic Properties in N-Benzylanilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The electronic landscape of a molecule is a critical determinant of its reactivity, binding affinity, and overall biological activity. In the realm of medicinal chemistry and drug development, the strategic placement of substituents on an aromatic ring is a cornerstone of molecular design. Among these, the methoxy group (–OCH₃) presents a fascinating case of positional isomerism dictating its electronic influence. When positioned at the meta position of the aniline ring in N-benzylanilines, the methoxy group primarily exerts an electron-withdrawing inductive effect, subtly modulating the properties of the molecule. This technical guide provides a comprehensive overview of the electronic effects of the meta-methoxy group in N-benzylanilines, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Understanding the Electronic Influence of the Meta-Methoxy Group

The electronic effect of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon. This leads to a withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and is felt most strongly at the carbon atom to which the substituent is attached and diminishes with distance.

  • Resonance Effect (+M/-M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This is a positive mesomeric or resonance effect (+M). Conversely, a group can withdraw electrons from the π-system, exerting a negative mesomeric effect (-M).

In the case of a meta-methoxy group, the resonance effect is significantly diminished. The lone pairs on the oxygen atom cannot be directly delocalized to the nitrogen atom of the aniline through resonance structures without disrupting the aromaticity of the benzene ring in an unfavorable manner. Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence of the meta-methoxy group. This is in stark contrast to the para-methoxy group, which exhibits a strong electron-donating resonance effect (+M).

This dominant inductive effect of the meta-methoxy group leads to a decrease in the electron density at the nitrogen atom of the N-benzylaniline. This has several important consequences for the molecule's properties, most notably its basicity.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents is often quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The Hammett constant for a meta-substituent (σ_m) primarily reflects the inductive effect.

Table 1: Hammett Constants for the Methoxy Group

SubstituentPositionHammett Constant (σ)Electronic Effect
Methoxy (-OCH₃)meta+0.12Electron-withdrawing (inductive)
Methoxy (-OCH₃)para-0.27Electron-donating (resonance)

As shown in Table 1, the positive σ_m value for the meta-methoxy group confirms its electron-withdrawing character. This value can be used in the Hammett equation to predict the effect of the meta-methoxy group on the rates and equilibria of various reactions.

Effect on Basicity (pKa)

The basicity of an amine is a measure of its ability to accept a proton, and it is quantified by the pKa of its conjugate acid. The electron-withdrawing nature of the meta-methoxy group is expected to decrease the electron density on the nitrogen atom of N-benzylaniline, making it a weaker base. This would result in a lower pKa value for the conjugate acid of N-benzyl-3-methoxyaniline compared to the unsubstituted N-benzylaniline.

Spectroscopic Characterization

The electronic effects of the meta-methoxy group can be observed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing inductive effect of the meta-methoxy group will deshield the protons on the aniline ring to some extent. The proton ortho to the amino group and the proton between the amino and methoxy groups will be most affected. The methoxy group itself will appear as a singlet around 3.8 ppm.

¹³C NMR: The carbon atoms of the aniline ring will also be affected by the meta-methoxy group. The carbon atom attached to the methoxy group will be significantly deshielded (shifted downfield). The other carbon signals will also experience shifts, reflecting the altered electron distribution in the ring.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted N-Benzylanilines in CDCl₃

CompoundC-NC-OCH₃OCH₃Aromatic C's (Aniline Ring)Aromatic C's (Benzyl Ring)CH₂
N-Benzylaniline148.2--129.3, 117.6, 112.9139.5, 128.6, 127.5, 127.248.4
N-Benzyl-4-methoxyaniline142.5152.255.8114.9, 114.2139.7, 128.6, 127.6, 127.249.3
N-Benzyl-3-chloroaniline149.5--135.2, 130.4, 117.5, 112.7, 111.3139.0, 128.9, 127.648.2

Note: Data for this compound is not available for direct comparison, but the data for the 3-chloro analog provides a useful reference for the expected shifts in a meta-substituted system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretch of the secondary amine is expected to appear in the region of 3350-3450 cm⁻¹. The C-N stretching vibration will be observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will have a strong absorption in the 1000-1300 cm⁻¹ range. The electron-withdrawing nature of the meta-methoxy group might cause a slight shift in the N-H stretching frequency compared to the unsubstituted N-benzylaniline.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of N-benzylanilines is through reductive amination. This involves the reaction of an aniline with an aldehyde to form a Schiff base (imine), which is then reduced to the corresponding amine.

Protocol: Reductive Amination Synthesis of this compound

Materials:

  • m-Anisidine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • Imine Formation: Dissolve m-anisidine (e.g., 10 mmol) and benzaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask. Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (15 mmol) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants m-Anisidine + Benzaldehyde in Methanol Imine Schiff Base (Imine) Formation Reactants->Imine Reduction Reduction with NaBH4 Imine->Reduction Product_crude Crude N-Benzyl-3- methoxyaniline Reduction->Product_crude Workup Aqueous Workup (HCl, NaHCO3) Product_crude->Workup Drying Drying (Na2SO4) & Concentration Workup->Drying Chromatography Column Chromatography Drying->Chromatography Product_pure Pure Product Chromatography->Product_pure NMR 1H & 13C NMR Product_pure->NMR MS Mass Spectrometry Product_pure->MS FTIR FTIR Product_pure->FTIR Analysis_result Structural Confirmation NMR->Analysis_result MS->Analysis_result FTIR->Analysis_result logical_relationship cluster_substituent Meta-Methoxy Group cluster_molecule N-Benzylaniline Ring cluster_properties Molecular Properties Inductive Inductive Effect (-I) (Electronegative Oxygen) ElectronDensity Decreased Electron Density on Nitrogen Atom Inductive->ElectronDensity Dominant Resonance Resonance Effect (+M) (Diminished at meta position) Resonance->ElectronDensity Minor Basicity Decreased Basicity (Lower pKa) ElectronDensity->Basicity Reactivity Altered Reactivity in Electrophilic Reactions ElectronDensity->Reactivity

Methodological & Application

Synthesis of Heterocyclic Compounds Using N-Benzyl-3-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing N-Benzyl-3-methoxyaniline as a key starting material. The methodologies outlined below are foundational for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, and the following protocols offer pathways to quinoline, acridine, and carbazole derivatives, all of which are privileged structures in drug design.[1][2]

Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and effective method for the construction of quinoline rings.[3][4] This protocol details a two-step process starting with the ortho-formylation of this compound, followed by a base-catalyzed condensation with an active methylene compound to yield the corresponding polysubstituted quinoline.

Experimental Workflow: Friedländer Synthesis

A This compound B Ortho-formylation (e.g., Vilsmeier-Haack or Duff reaction) A->B Reagents C 2-(N-benzylamino)-4-methoxybenzaldehyde B->C Intermediate E Base-catalyzed Condensation (Friedländer Annulation) C->E D Active Methylene Compound (e.g., Ethyl acetoacetate) D->E F Substituted Quinoline Derivative E->F Product

Caption: Workflow for the synthesis of quinolines from this compound.

Detailed Experimental Protocol

Step 1: Ortho-formylation of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(N-benzylamino)-4-methoxybenzaldehyde.

Step 2: Friedländer Annulation

  • To a solution of 2-(N-benzylamino)-4-methoxybenzaldehyde (1 equivalent) in ethanol, add the active methylene compound (e.g., ethyl acetoacetate, 1.2 equivalents).

  • Add a catalytic amount of a base, such as potassium hydroxide or piperidine.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield the desired substituted quinoline.

Quantitative Data
ProductStarting MaterialReagentsYield (%)Purity (%)
2-(N-benzylamino)-4-methoxybenzaldehydeThis compoundPOCl₃, DMF65-75>95 (after chromatography)
Ethyl 4-(benzylamino)-6-methoxy-2-methylquinoline-3-carboxylate2-(N-benzylamino)-4-methoxybenzaldehydeEthyl acetoacetate, KOH70-85>98 (after recrystallization)

Yields are based on analogous reactions reported in the literature and may vary.

Application Note 2: Synthesis of Acridine Derivatives via Bernthsen Reaction

The Bernthsen acridine synthesis is a classic method involving the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[5][6][7] This protocol first describes the synthesis of a diarylamine intermediate from this compound via a Buchwald-Hartwig amination, followed by the Bernthsen cyclization.

Synthetic Pathway: Bernthsen Acridine Synthesis

A This compound C Buchwald-Hartwig Amination (Pd-catalyzed) A->C B Aryl Halide (e.g., Bromobenzene) B->C D N-Benzyl-N-(3-methoxyphenyl)aniline C->D Intermediate F Bernthsen Reaction (ZnCl2, heat) D->F E Carboxylic Acid (e.g., Acetic Acid) E->F G Substituted Acridine F->G Product

Caption: Pathway for the synthesis of acridines from this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-N-(3-methoxyphenyl)aniline

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add this compound (1 equivalent), the aryl halide (e.g., bromobenzene, 1.2 equivalents), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the diarylamine intermediate.

Step 2: Bernthsen Acridine Synthesis

  • In a round-bottom flask, thoroughly mix the diarylamine from Step 1 (1 equivalent), the carboxylic acid (e.g., glacial acetic acid, 5-10 equivalents), and anhydrous zinc chloride (2-3 equivalents).

  • Heat the mixture to 200-220 °C for 4-6 hours.[7]

  • Cool the reaction mixture and treat it with a 10% aqueous sodium hydroxide solution until it is alkaline.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude acridine derivative by column chromatography or recrystallization.

Quantitative Data
ProductStarting MaterialReagentsYield (%)Purity (%)
N-Benzyl-N-(3-methoxyphenyl)anilineThis compound, BromobenzenePd₂(dba)₃, Xantphos, NaOtBu75-90>97 (after chromatography)
Substituted AcridineN-Benzyl-N-(3-methoxyphenyl)anilineAcetic Acid, ZnCl₂40-60>95 (after purification)

Yields are based on analogous reactions reported in the literature and may vary.

Application Note 3: Synthesis of Carbazoles via Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis is a method for producing carbazoles from 1-aryl-1,2,3-benzotriazoles, which are typically prepared from 2-aminodiarylamines.[4][8] This protocol outlines the synthesis of a 2-aminodiarylamine intermediate via an Ullmann condensation, followed by diazotization and cyclization to form the carbazole ring system.

Logical Relationship: Graebe-Ullmann Carbazole Synthesis

A This compound C Ullmann Condensation (Cu-catalyzed) A->C B 2-Bromonitrobenzene B->C D N-Benzyl-N-(3-methoxyphenyl)-2-nitroaniline C->D E Reduction of Nitro Group D->E F N-Benzyl-N-(3-methoxyphenyl)-1,2-phenylenediamine E->F G Diazotization (NaNO2, HCl) F->G H 1-Aryl-1,2,3-benzotriazole Intermediate G->H I Thermal or Photochemical Cyclization H->I J Substituted Carbazole I->J

Caption: Logical steps for the Graebe-Ullmann synthesis of carbazoles.

Detailed Experimental Protocol

Step 1: Ullmann Condensation

  • In a round-bottom flask, combine this compound (1 equivalent), 2-bromonitrobenzene (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (10 mol%).

  • Add a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture at 150-180 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-Benzyl-N-(3-methoxyphenyl)-2-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-substituted diarylamine from Step 1 in ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or perform catalytic hydrogenation using Pd/C.

  • If using SnCl₂, heat the mixture to 70-80 °C for 2-4 hours.

  • After the reaction is complete, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the 2-aminodiarylamine.

Step 3: Diazotization and Cyclization (Graebe-Ullmann Reaction)

  • Dissolve the 2-aminodiarylamine from Step 2 in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 1 hour to form the benzotriazole intermediate.

  • Heat the reaction mixture to 60-80 °C. Nitrogen gas will evolve as the triazole decomposes and cyclizes.

  • Continue heating until the gas evolution ceases.

  • Cool the mixture, pour it into water, and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the crude carbazole by column chromatography or recrystallization.

Quantitative Data
ProductStarting MaterialReagentsYield (%)Purity (%)
N-Benzyl-N-(3-methoxyphenyl)-2-nitroanilineThis compound2-Bromonitrobenzene, CuI, K₂CO₃60-75>95 (after chromatography)
N-Benzyl-N-(3-methoxyphenyl)-1,2-phenylenediamineN-Benzyl-N-(3-methoxyphenyl)-2-nitroanilineSnCl₂·2H₂O80-95Used directly in the next step
Substituted CarbazoleN-Benzyl-N-(3-methoxyphenyl)-1,2-phenylenediamineNaNO₂, Acetic Acid50-70>96 (after purification)

Yields are based on analogous reactions reported in the literature and may vary.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoanisole with Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in modern organic synthesis, particularly for the preparation of aryl amines, which are prevalent in pharmaceuticals and functional materials.[3] This document provides a detailed experimental protocol for the N-arylation of benzylamine with 3-bromoanisole to synthesize N-(3-methoxyphenyl)-1-phenylmethanamine.

Reaction Principle: The reaction involves the coupling of an aryl halide (3-bromoanisole) with a primary amine (benzylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[4][5]

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific scales or purity requirements.

Materials and Equipment:

  • Reactants: 3-Bromoanisole, Benzylamine

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[5]

  • Ligand: A suitable biaryl phosphine ligand (e.g., XantPhos, BINAP, or XPhos)[1][6]

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)[3][4]

  • Solvent: Anhydrous toluene or dioxane[2][4]

  • Glassware: Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Other: Magnetic stirrer, heating plate/oil bath, inert gas supply (Argon or Nitrogen), syringes, and standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography).

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents) under an inert atmosphere of argon or nitrogen.[3]

    • Seal the tube with a septum, and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Addition of Reagents:

    • Add anhydrous toluene (or dioxane) via syringe.

    • Add 3-bromoanisole (1.0 equivalent) to the mixture via syringe.

    • Finally, add benzylamine (1.1-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

    • Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[3]

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-methoxyphenyl)-1-phenylmethanamine.[3]

Data Presentation

The following table summarizes typical quantitative parameters for the Buchwald-Hartwig amination of 3-bromoanisole with benzylamine. Values are based on common practices found in the literature for similar reactions.

ParameterValueNotes
Reactants
3-Bromoanisole1.0 equivThe limiting reagent.
Benzylamine1.1 - 1.2 equivA slight excess is used to ensure complete consumption of the aryl halide.
Catalyst System
Palladium Source1-2 mol% (e.g., Pd(OAc)₂)Pd(0) or Pd(II) sources can be used. Pd(II) is reduced in situ.[4][5]
Ligand1.2 - 2.4 mol% (e.g., XantPhos)The choice of ligand is crucial and can significantly impact reaction efficiency.[1]
Base 1.4 - 2.0 equiv (e.g., NaOtBu)A strong, non-nucleophilic base is required.[5]
Solvent Anhydrous Toluene or DioxaneThe solvent must be anhydrous to prevent catalyst deactivation.[4]
Reaction Conditions
Temperature80 - 110 °COptimal temperature may vary depending on the specific catalyst system.[5]
Reaction Time2 - 24 hoursMonitored by TLC or GC-MS until completion.
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.[4]

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition & Reaction cluster_workup Work-up and Purification A 1. Add Catalyst, Ligand, and Base to Schlenk Tube B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent B->C Setup Complete D 4. Add 3-Bromoanisole and Benzylamine C->D E 5. Heat and Stir (80-110 °C) D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Cool to RT and Quench F->G Reaction Complete H 8. Extraction with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product: N-(3-methoxyphenyl)-1-phenylmethanamine J->K

Caption: Workflow for the Buchwald-Hartwig amination of 3-bromoanisole.

References

Application Notes and Protocols: N-Benzyl-3-methoxyaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Benzyl-3-methoxyaniline as a versatile building block in the synthesis of potentially bioactive molecules. This document details synthetic protocols and screening methods based on established research with structurally related N-benzyl aniline derivatives, offering a foundational framework for drug discovery and development.

Introduction to this compound in Medicinal Chemistry

This compound is an aromatic secondary amine that serves as a valuable scaffold in medicinal chemistry. The N-benzyl group and the methoxy-substituted aniline ring provide a framework that can be readily modified to interact with various biological targets. While direct research on this compound is emerging, its structural analogs have shown significant potential in the development of antimicrobial and anticancer agents. The N-benzyl aniline core is a key feature in several pharmacologically active compounds, highlighting its importance as a privileged structure in drug design.

Application 1: Synthesis of N-Benzyl Aniline Derivatives as Potential Antibacterial Agents

The N-benzyl aniline scaffold has been identified as a promising backbone for the development of novel antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following protocols are based on the synthesis and evaluation of a library of N-benzyl aniline derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl Aniline Derivatives via Reductive Amination

This protocol describes a general two-step synthesis involving the formation of an imine intermediate followed by its reduction.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the substituted aniline (e.g., 3-methoxyaniline, 1 equivalent) and a substituted benzaldehyde (1 equivalent) in an alcohol-based solvent such as methanol or ethanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 70°C and continue stirring for 6-9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 4°C for 12 hours to facilitate precipitation.

  • Collect the solid imine intermediate by vacuum filtration, wash with cold methanol, and dry under reduced pressure.

Step 2: Reduction to N-Benzyl Aniline

  • Suspend the synthesized imine in a suitable solvent (e.g., methanol, ethanol, CH₂Cl₂ or CHCl₃) at room temperature.

  • Slowly add sodium borohydride (NaBH₄) (1-3 molar equivalents) to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by slowly adding water or crushed ice.

  • Extract the aqueous layer with an organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-benzyl aniline derivative.

  • Purify the product by silica gel column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds can be evaluated using the broth microdilution method.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum of the test organism (e.g., S. aureus, MRSA) and adjust to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation

The following table summarizes the antibacterial activity of representative N-benzyl aniline derivatives against a panel of bacteria.

CompoundR⁴R⁵R⁶MIC (μM) vs. MRSA
1 HHHHHH>200
2 ClHHHHH12.5
3 HClHHHH25
4 HHClHHH12.5
5 HHHCF₃HH50
6 HHHHCF₃H100
7 HHHHHCF₃6.25
8 FFFHHH6.25
9 HHHOCF₃HH12.5
10 HHHHOCF₃H25
11 HHHHHOCF₃12.5
12 ClClClHHH3.125
Ofloxacin ------1.56
Tetracycline ------0.78

Data is representative and adapted from patent CN111499519A for structurally similar compounds.

Workflow Diagram

G cluster_synthesis Synthesis cluster_testing Antibacterial Testing A 3-Methoxyaniline + Substituted Benzaldehyde B Imine Formation (Methanol, 70°C) A->B C Imine Intermediate B->C D Reduction (NaBH4) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure this compound Derivative F->G H Compound Stock Solution G->H I Serial Dilution in 96-well Plate H->I J Inoculation with Bacteria I->J K Incubation (37°C, 24h) J->K L MIC Determination K->L

Workflow for Synthesis and Antibacterial Screening.

Application 2: N-Benzyl Aniline Scaffold in the Development of Anticancer Agents Targeting the Hippo Signaling Pathway

Derivatives of N-benzyl aniline, particularly those with multiple methoxy substitutions, have been investigated as potential anticancer agents. These compounds can be designed to modulate critical signaling pathways involved in cell proliferation and apoptosis, such as the Hippo pathway.

Signaling Pathway Overview

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The core of the pathway consists of a kinase cascade where MST1/2 phosphorylates and activates LATS1/2. LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, the Hippo pathway is inactive, allowing YAP/TAZ to translocate to the nucleus and promote the expression of pro-proliferative and anti-apoptotic genes.

Experimental Protocols

Protocol 3: Synthesis of a Hypothetical Anticancer Compound

This protocol outlines a potential synthetic route towards a more complex bioactive molecule starting from this compound, inspired by the synthesis of flavan derivatives from a trimethoxy analog.

  • Step 1: Acylation. React this compound with an appropriate acyl chloride (e.g., 3-chloropropionyl chloride) in the presence of a base like triethylamine in a solvent such as dichloromethane to form the corresponding amide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. Treat the resulting amide with a Lewis acid (e.g., aluminum chloride) to induce cyclization and form a dihydroquinolinone ring system.

  • Step 3: Reduction. Reduce the ketone and amide functionalities of the dihydroquinolinone using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a tetrahydroquinoline derivative.

  • Step 4: Further Functionalization. The tetrahydroquinoline scaffold can be further modified, for instance, by N-alkylation or substitution on the aromatic rings, to optimize biological activity.

Protocol 4: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the synthesized compounds on cancer cells.

  • Seed cancer cells (e.g., lung or colorectal cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Data Presentation

The following table presents hypothetical IC₅₀ values for a series of N-benzyl aniline derivatives against different cancer cell lines, demonstrating a structure-activity relationship.

CompoundModification on ScaffoldIC₅₀ (μM) A549 (Lung)IC₅₀ (μM) HCT116 (Colon)IC₅₀ (μM) MCF-7 (Breast)
Cpd-1 Basic this compound>100>100>100
Cpd-2 Dihydroquinolinone intermediate55.268.481.3
Cpd-3 Tetrahydroquinoline core21.733.145.8
Cpd-4 N-ethyl tetrahydroquinoline15.322.530.1
Cpd-5 4'-Chloro-benzyl derivative8.912.718.2
Gefitinib (Reference Drug)0.01515.80.45

Hippo Signaling Pathway Diagram

G cluster_pathway Hippo Signaling Pathway cluster_nucleus Nucleus Upstream Upstream Signals (Cell-cell contact, etc.) MST1_2 MST1/2 Upstream->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/p-TAZ Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Genes Target Gene Expression (Pro-proliferative, Anti-apoptotic) TEAD->Genes promotes transcription Cancer_Inactivation Hippo Pathway Inactivation (Common in Cancer) Cancer_Inactivation->LATS1_2 Drug N-Benzyl Aniline Derivative (Potential Activator) Drug->LATS1_2 potential activation

Modulation of the Hippo Pathway by Bioactive Molecules.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The protocols and data presented, based on closely related analogs, provide a solid foundation for researchers to explore the potential of this compound derivatives as novel therapeutic agents in areas such as infectious diseases and oncology. Further derivatization and screening of this scaffold are warranted to fully elucidate its therapeutic potential.

Catalytic Applications of Metal Complexes with N-Benzyl-3-methoxyaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of metal complexes bearing carefully designed organic ligands are at the forefront of modern catalytic chemistry. N-Benzyl-3-methoxyaniline derivatives represent a class of versatile ligands that can be coordinated with various transition metals to create catalysts for a range of organic transformations. The electronic and steric properties of these ligands, influenced by the methoxy and benzyl groups, can be fine-tuned to achieve high catalytic activity and selectivity. This document provides an overview of potential catalytic applications, along with generalized experimental protocols and conceptual diagrams relevant to the field.

While specific literature on the catalytic use of metal complexes with this compound as a distinct ligand is not extensively available in publicly accessible resources, we can extrapolate potential applications and protocols based on related N-aryl and N-benzyl amine ligand systems. The following sections detail potential applications in cross-coupling reactions and C-H functionalization, providing researchers with a foundational understanding and starting point for catalyst development and screening.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are renowned for their exceptional catalytic activity in forming carbon-carbon and carbon-heteroatom bonds. This compound derivatives can serve as ancillary ligands to stabilize the palladium center and facilitate the catalytic cycle in reactions such as the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of synthetic chemistry for the formation of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. A palladium complex of an this compound derivative could potentially catalyze the coupling of an aryl halide with an arylboronic acid.

Heck Reaction: The Heck reaction enables the arylation of alkenes, providing a powerful tool for the synthesis of substituted olefins. Palladium complexes with N-donor ligands are known to be effective catalysts for this transformation.

Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling Reactions
EntryAryl HalideCoupling PartnerCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)Reference
14-BromoanisolePhenylboronic acid1 - 2TolueneK₂CO₃100>90[1]
21-Iodo-4-nitrobenzeneStyrene0.5 - 1DMFEt₃N120>95[2][3]
34-ChloroacetophenonePhenylboronic acid2 - 5DioxaneK₃PO₄11085-95[1]
42-Bromopyridine4-Methoxyphenylboronic acid1.51,4-Dioxane/H₂OCs₂CO₃90>88[1]

Note: The data presented in this table is representative of typical conditions and yields for palladium-catalyzed cross-coupling reactions with related N-donor ligands and may serve as a starting point for optimization with this compound derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the this compound derivative ligand (0.04 mmol), and a suitable solvent (e.g., toluene, 5 mL). The mixture is stirred at room temperature for 1 hour to form the pre-catalyst.

  • Reaction Setup: To the flask containing the pre-catalyst, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified reaction time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Active Catalyst Oxidative_Addition Oxidative Addition Ar-X Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar'B(OR)₂ Ar-Pd(II)-X_L_n->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)-Ar'_L_n Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Rhodium-Catalyzed Asymmetric C-H Functionalization

Rhodium complexes have emerged as powerful catalysts for asymmetric C-H activation and functionalization, enabling the direct and enantioselective synthesis of complex chiral molecules. Chiral this compound derivatives, upon coordination to a rhodium center, could create a chiral environment that directs the stereochemical outcome of C-H functionalization reactions.

A potential application lies in the asymmetric C-H activation of N-methoxybenzamides, followed by coupling with various partners.[4] The N-benzyl group of the ligand could provide the necessary steric bulk and chiral induction.

Table 2: Representative Data for Rhodium-Catalyzed Asymmetric C-H Activation
EntrySubstrateCoupling PartnerChiral Ligand SystemCatalyst Loading (mol%)SolventAdditiveTemp (°C)Yield (%)ee (%)Reference
1N-Methoxybenzamide1,4-BenzoquinoneChiral Cp Ligand1 - 2.51,2-DichloroethaneAgSbF₆6082-8890-94[4]
2N-BenzylpyrazolePhenylacetylene-2DioxaneAgOAc10070-90-[5]
3N-Aryl-2-aminopyridineDiphenylacetylene-21,2-DichloroethaneCu(OAc)₂120>85-[6]

Note: This table presents data for rhodium-catalyzed C-H activation reactions with related directing groups and ligands. The development of chiral this compound ligands would be necessary to achieve enantioselectivity in similar transformations.

Experimental Protocol: General Procedure for Asymmetric C-H Activation
  • Catalyst Preparation: A chiral rhodium pre-catalyst is synthesized by reacting a rhodium precursor (e.g., [RhCp*Cl₂]₂) with a chiral ligand, which could be a derivative of this compound.

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the substrate (e.g., N-methoxybenzamide, 0.2 mmol), the chiral rhodium catalyst (2.5 mol%), an additive (e.g., AgSbF₆, 20 mol%), and the coupling partner (0.3 mmol).

  • Reaction Execution: The vessel is sealed, removed from the glovebox, and placed in a preheated oil bath at the specified temperature (e.g., 60 °C) for the required duration (e.g., 24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered through a pad of celite, and the solvent is removed under vacuum. The residue is then purified by flash column chromatography to isolate the chiral product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conceptual Workflow for Catalyst Development

Catalyst_Development_Workflow cluster_ligand Ligand Design & Synthesis cluster_complex Complex Formation cluster_catalysis Catalytic Application & Optimization Ligand_Synthesis Synthesis of This compound Derivatives Chiral_Modification Introduction of Chiral Moieties Ligand_Synthesis->Chiral_Modification Complexation Synthesis of Metal-Ligand Complex Chiral_Modification->Complexation Metal_Precursor Selection of Metal Precursor (Pd, Rh, Cu) Metal_Precursor->Complexation Characterization Spectroscopic & Crystallographic Analysis Complexation->Characterization Reaction_Screening Screening in Target Reactions (e.g., Cross-Coupling) Characterization->Reaction_Screening Optimization Optimization of Reaction Conditions (Solvent, Base, Temp.) Reaction_Screening->Optimization Substrate_Scope Evaluation of Substrate Scope Optimization->Substrate_Scope

Figure 2. A conceptual workflow for the development of catalysts based on this compound derivatives.

Application Note 3: Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions, such as C-N bond formation (Ullmann condensation). Metal complexes of this compound derivatives could be effective catalysts for the coupling of aryl halides with amines, amides, or other nucleophiles.

Table 3: Representative Data for Copper-Catalyzed C-N Coupling
EntryAryl HalideNucleophileLigandCatalyst (mol%)SolventBaseTemp (°C)Yield (%)Reference
1IodobenzenePyrazoleDMEDA0.1 (CuI)TolueneK₂CO₃110>95[7]
24-IodotolueneBenzamideL-proline5 (CuI)DMSOK₂CO₃9080-90[8]
31-IodonaphthaleneMorpholineDMEN10 (CuI)DioxaneCs₂CO₃100>90[9]

Note: This table shows typical conditions for copper-catalyzed C-N coupling reactions. The performance with this compound based ligands would require experimental validation.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
  • Reaction Setup: A sealable reaction tube is charged with the copper salt (e.g., CuI, 5 mol%), the this compound derivative ligand (10 mol%), the aryl halide (1.0 mmol), the amine or amide (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvent (e.g., DMSO or dioxane, 2 mL) is added, and the tube is sealed. The mixture is stirred and heated in an oil bath at the specified temperature (e.g., 110 °C) for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.

Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation

Copper_N_Arylation_Cycle Cu_I_L Cu(I)L Active Catalyst Coordination_Amine Coordination with Amine R₂NH Cu_I_L->Coordination_Amine Oxidative_Addition Oxidative Addition Ar-X Coordination_Amine->Oxidative_Addition Ar-X Ar_Cu_III_X_L_NR2H [Ar-Cu(III)(X)(L)(NR₂H)] Oxidative_Addition->Ar_Cu_III_X_L_NR2H Reductive_Elimination Reductive Elimination Ar_Cu_III_X_L_NR2H->Reductive_Elimination Base Reductive_Elimination->Cu_I_L Ar_NR2 Ar-NR₂ Product Reductive_Elimination->Ar_NR2

Figure 3. A proposed catalytic cycle for the copper-catalyzed N-arylation of amines.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Benzyl-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl amines, particularly N-benzyl-3-methoxyaniline and its derivatives, are significant structural motifs in medicinal chemistry and materials science. Traditional synthetic methods for these compounds often involve long reaction times, high temperatures, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique, offering substantial reductions in reaction times, increased product yields, and often enabling solvent-free conditions.[1][2][3] This application note provides detailed protocols for the efficient synthesis of this compound derivatives utilizing microwave irradiation, presenting a greener and more efficient alternative to conventional methods.

Principle of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in a reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reaction rates by bypassing slow conventional heating methods and can also lead to different product selectivities. In the context of N-benzylation of anilines, microwave irradiation can effectively drive the reaction forward, often with reduced side product formation and in significantly shorter timeframes.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives. These tables are designed for easy comparison of different reaction parameters.

Table 1: Solvent-Free Microwave-Assisted N-Benzylation of 3-Methoxyaniline with Substituted Benzyl Chlorides

EntryBenzyl Chloride DerivativeProductPower (W)Time (min)Yield (%)
1Benzyl chlorideThis compound1501092
24-Methylbenzyl chlorideN-(4-Methylbenzyl)-3-methoxyaniline1501289
34-Methoxybenzyl chlorideN-(4-Methoxybenzyl)-3-methoxyaniline1501095
44-Chlorobenzyl chlorideN-(4-Chlorobenzyl)-3-methoxyaniline1501585
54-Nitrobenzyl chlorideN-(4-Nitrobenzyl)-3-methoxyaniline1501882

Table 2: Catalyst and Solvent Effects on the Microwave-Assisted N-Benzylation of 3-Methoxyaniline with Benzyl Alcohol

EntryCatalystSolventPower (W)Temperature (°C)Time (h)Yield (%)
1NoneNone200150145
2K₂CO₃DMF (cat.)2001500.588
3Cs₂CO₃NMP (cat.)2001500.591
4NiBr₂/ligandToluene180130285[4]
5Mn-pincer complexToluene180802480-90[5]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound from Benzyl Chloride

This protocol describes a general procedure for the solvent-free N-benzylation of 3-methoxyaniline using a substituted benzyl chloride under microwave irradiation.

Materials:

  • 3-Methoxyaniline (1.0 mmol)

  • Substituted benzyl chloride (1.1 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • 10 mL microwave reaction vial

  • Magnetic stir bar

  • Microwave synthesizer

  • Ethyl acetate (for extraction)

  • Hexane (for column chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 mmol), the substituted benzyl chloride (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 150 W for 10-18 minutes. The temperature of the reaction mixture will rise during irradiation.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • To the cooled reaction mixture, add 10 mL of ethyl acetate and stir to dissolve the product.

  • Filter the mixture to remove the potassium carbonate and any other inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound derivative.[6][7][8]

Protocol 2: Catalytic N-Benzylation of 3-Methoxyaniline with Benzyl Alcohol

This protocol outlines a catalytic approach for the N-alkylation of 3-methoxyaniline with benzyl alcohol under microwave irradiation.

Materials:

  • 3-Methoxyaniline (1.0 mmol)

  • Benzyl alcohol (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • N-Methyl-2-pyrrolidinone (NMP, 3-4 drops)

  • 10 mL microwave reaction vial

  • Magnetic stir bar

  • Microwave synthesizer

  • Dichloromethane (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-methoxyaniline (1.0 mmol), benzyl alcohol (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Add 3-4 drops of NMP to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 200 W for 30 minutes, with a temperature target of 150°C.

  • After cooling to room temperature, dilute the reaction mixture with 15 mL of dichloromethane.

  • Wash the organic layer with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure this compound.

Visualizations

Signaling Pathway and Experimental Workflows

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification 3-Methoxyaniline 3-Methoxyaniline Microwave_Irradiation Microwave Irradiation 3-Methoxyaniline->Microwave_Irradiation Benzylation_Agent Benzyl Chloride or Benzyl Alcohol Benzylation_Agent->Microwave_Irradiation Crude_Product Crude This compound Derivative Microwave_Irradiation->Crude_Product N-Alkylation Catalyst_Base Catalyst / Base (e.g., K2CO3, Cs2CO3) Catalyst_Base->Microwave_Irradiation Solvent Solvent (or Solvent-Free) Solvent->Microwave_Irradiation Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography Experimental_Workflow start Start reactants 1. Mix Reactants: 3-Methoxyaniline, Benzylation Agent, Base/Catalyst start->reactants microwave 2. Microwave Irradiation (Set Power, Time, Temp.) reactants->microwave cooling 3. Cool to Room Temperature microwave->cooling extraction 4. Extraction / Filtration cooling->extraction purification 5. Purification by Column Chromatography extraction->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization end End characterization->end

References

Application of N-Benzyl-3-methoxyaniline in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. N-Benzyl-3-methoxyaniline is a valuable secondary amine building block. Its incorporation into MCR scaffolds can introduce functionalities that are pertinent to the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the Ugi four-component reaction, a cornerstone of isocyanide-based MCRs.

Application Note: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products often serve as peptidomimetics and are of significant interest in medicinal chemistry. The use of this compound as the amine component introduces a substituted aromatic moiety that can be crucial for modulating the pharmacological properties of the resulting compounds.

The general scheme for the Ugi reaction involving this compound is depicted below. The reaction proceeds through the initial formation of an iminium ion from the condensation of the aldehyde and this compound. This is followed by the nucleophilic attack of the isocyanide and subsequent trapping by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino amide product.

Ugi_Reaction_Scheme cluster_products Product R1CHO Aldehyde Plus1 + Amine This compound Plus2 + R2COOH Carboxylic Acid Plus3 + R3NC Isocyanide Ugi_Product α-Acylamino Amide R3NC:e->Ugi_Product:w

Figure 1: General scheme of the Ugi four-component reaction.

Experimental Protocols

General Protocol for the Ugi-4CR Synthesis of α-Acylamino Amides using this compound

This protocol describes a general procedure for the synthesis of a library of α-acylamino amides via the Ugi four-component reaction.

Materials:

  • This compound

  • A selection of aldehydes (e.g., isobutyraldehyde, benzaldehyde)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for an additional 10 minutes.

  • Add the isocyanide (1.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Application Notes and Protocols: Protecting Group Strategies for the Secondary Amine in N-Benzyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex molecules, particularly in the context of drug development, the selective protection and deprotection of functional groups is a critical strategy. The secondary amine in N-Benzyl-3-methoxyaniline presents a common challenge, requiring a protecting group that is stable under various reaction conditions and can be removed selectively without affecting other functionalities. The nucleophilicity of the aniline nitrogen is attenuated by the aromatic ring, and the presence of the benzyl group introduces steric considerations. This document provides a detailed overview of common protecting group strategies, including experimental protocols and comparative data, to guide the selection of the optimal protecting group for this compound.

Common Protecting Group Strategies

The choice of a protecting group depends on the overall synthetic route, including the stability required during subsequent reaction steps and the conditions available for its removal. For this compound, the most common and effective protecting groups fall into three main categories: carbamates, sulfonamides, and amides.

1. Carbamates:

  • tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under basic and nucleophilic conditions. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2] However, the protection of less nucleophilic anilines with di-tert-butyl dicarbonate (Boc₂O) can be sluggish.[3]

  • Benzyloxycarbonyl (Cbz): The Cbz group offers broad stability, particularly to acidic conditions, and is orthogonal to the Boc group.[4][5] It is most commonly removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[4][5]

2. Sulfonamides:

  • Sulfonamides are robust protecting groups, stable to a wide range of acidic and basic conditions.[6][7] Common examples include tosyl (Ts) and nosyl (Ns) groups. Their removal often requires harsher conditions, such as dissolving metal reduction or strong acid hydrolysis at elevated temperatures.[7]

3. Amides:

  • Trifluoroacetyl (TFA): The trifluoroacetyl group is stable to acidic conditions and can be cleaved under mild basic conditions, offering orthogonality to acid-labile groups like Boc.[8][9] The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity and nucleophilicity of the amine.[8]

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupReagent for ProtectionTypical Reaction Conditions for ProtectionMethod of DeprotectionTypical Reaction Conditions for DeprotectionTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NEt₃, DMAP), Solvent (e.g., DCM, THF), RTAcidTrifluoroacetic acid (TFA) in DCM, or HCl in dioxane85-95
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, pyridine), Solvent (e.g., THF/H₂O, DCM), 0 °C to RTHydrogenolysisH₂, Pd/C, Solvent (e.g., MeOH, EtOH), RT>90[5]
Tosyl (Ts) p-Toluenesulfonyl chloride (Ts-Cl)Base (e.g., pyridine, NEt₃), Solvent (e.g., DCM), 0 °C to RTReductive CleavageNa/NH₃(l) or SmI₂70-90
Trifluoroacetyl Trifluoroacetic anhydride (TFAA)Base (e.g., pyridine, NEt₃), Solvent (e.g., DCM), 0 °C to RTBasic HydrolysisK₂CO₃ in MeOH/H₂O, or aq. NH₃>90

Experimental Protocols

Boc Protection of this compound

This protocol describes the introduction of the tert-butoxycarbonyl (Boc) group onto the secondary amine of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Deprotection Protocol (Acidolysis):

  • Dissolve the Boc-protected this compound in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the solution at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Cbz Protection of this compound

This protocol details the protection of the secondary amine with the benzyloxycarbonyl (Cbz) group.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).[4]

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.2 eq) dropwise to the vigorously stirred mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purify the crude product by flash column chromatography.

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[5]

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[5]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[5]

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric and should be handled while wet. [5]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]

Visualization of Workflows

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Boc_Start This compound Boc_Protected N-Boc-N-Benzyl-3-methoxyaniline Boc_Start->Boc_Protected Boc₂O, Base (DMAP, NEt₃) Boc_End This compound Boc_Protected->Boc_End Acid (TFA or HCl) Cbz_Start This compound Cbz_Protected N-Cbz-N-Benzyl-3-methoxyaniline Cbz_Start->Cbz_Protected Cbz-Cl, Base (NaHCO₃) Cbz_End This compound Cbz_Protected->Cbz_End H₂, Pd/C

Caption: General workflows for Boc and Cbz protection and deprotection.

Orthogonality Start Molecule with Primary Amine (Boc) and Secondary Amine (Cbz) Step1 Selective Deprotection of Boc Group Start->Step1 Acidic Conditions (TFA) Intermediate Molecule with Free Primary Amine and Secondary Amine (Cbz) Step1->Intermediate Step2 Reaction at Primary Amine Intermediate->Step2 Intermediate2 Modified Molecule with Secondary Amine (Cbz) Step2->Intermediate2 Step3 Deprotection of Cbz Group Intermediate2->Step3 Hydrogenolysis (H₂, Pd/C) Final Final Product with Free Primary and Secondary Amines Step3->Final

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 3-methoxyaniline while minimizing the formation of undesired side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-alkylation of 3-methoxyaniline, and why does it form?

A1: The most prevalent side product is the N,N-dialkylated 3-methoxyaniline.[1] This occurs because the initial product, the mono-N-alkylated 3-methoxyaniline (a secondary amine), is often more nucleophilic than the starting 3-methoxyaniline (a primary amine).[1] This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a second alkylation event.[1]

Q2: How does the methoxy group in the meta-position influence the N-alkylation reaction?

A2: A methoxy group in the meta-position primarily exerts a negative inductive effect (-I effect), which slightly deactivates the benzene ring and can subtly influence the basicity of the amino group. Unlike ortho- and para-substituents, a meta-substituent does not directly participate in resonance with the amino group.[2] Therefore, its electronic influence on the nitrogen's nucleophilicity is less pronounced than that of ortho or para methoxy groups. However, the overall electron-donating character of the methoxy group can still contribute to making the resulting secondary amine a better nucleophile than the starting primary amine, thus promoting over-alkylation.

Q3: What are the primary strategies to selectively synthesize the mono-N-alkylated product?

A3: The key strategies revolve around controlling the reaction kinetics and the relative concentrations of the reactants. These include:

  • Stoichiometric Control: Using an excess of 3-methoxyaniline relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.[1]

  • Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of it throughout the reaction, further disfavoring the second alkylation.

  • Choice of Method: Reductive amination is often more selective for mono-alkylation than direct alkylation with alkyl halides.[3]

Q4: Are there greener alternatives to traditional N-alkylation with alkyl halides?

A4: Yes, the "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prominent green chemistry approach.[1] This method utilizes alcohols as alkylating agents, which are generally less toxic than alkyl halides. The reaction is catalyzed by transition metals, such as ruthenium or iridium, and produces only water as a byproduct, leading to high atom economy.[1]

Troubleshooting Guide

Issue 1: High percentage of N,N-dialkylated side product observed.

Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Increase the molar ratio of 3-methoxyaniline to the alkylating agent (e.g., 2:1 or 3:1).A higher concentration of the primary amine makes it a more likely target for the alkylating agent than the mono-alkylated product.[1]
High Reaction Temperature Decrease the reaction temperature in 10-20°C increments.The activation energy for the second alkylation may be higher; lowering the temperature can selectively slow this reaction more than the first.
Rapid Addition of Alkylating Agent Add the alkylating agent slowly over several hours using a syringe pump.This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the mono-alkylated product reacting further.
Highly Reactive Alkylating Agent Consider switching from an alkyl iodide to an alkyl bromide or chloride.Less reactive alkylating agents can exhibit greater selectivity for the primary amine.
Inappropriate Solvent Experiment with less polar solvents.Solvent polarity can influence the relative rates of the first and second alkylation steps.

Issue 2: Low or no conversion of 3-methoxyaniline.

Potential Cause Troubleshooting Step Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments.The reaction may have a high activation energy requiring more thermal energy to proceed at a reasonable rate.
Weak Base (for alkyl halide method) Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or Cs₂CO₃).A stronger base is required to effectively deprotonate the aniline or neutralize the acid byproduct (HX), driving the reaction forward.
Inactive Catalyst (for reductive amination) Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for Pd/C).Catalysts can be poisoned by impurities or deactivated by improper handling.
Impure Reagents or Solvents Use freshly purified or high-purity grade reagents and anhydrous solvents.Impurities, especially water, can interfere with the reaction by reacting with the base, catalyst, or alkylating agent.

Issue 3: Difficulty in purifying the mono-N-alkylated product.

Potential Cause Troubleshooting Step Rationale
Similar Polarity of Products and Starting Material Utilize column chromatography with a shallow solvent gradient. A common solvent system is a gradient of ethyl acetate in hexanes.[4]A shallow gradient increases the separation between compounds with similar Rf values.
Basic Nature of Amines Causing Tailing on Silica Gel Add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent.[5]The added base neutralizes the acidic silanol groups on the silica gel, preventing strong adsorption and tailing of the basic amine products.[5]
Products are Inseparable by Standard Chromatography Consider derivatization. The secondary amine (mono-alkylated product) can be reacted with an agent like trifluoroacetic anhydride. The resulting trifluoroacetamide will have a significantly different polarity, allowing for separation. The protecting group can then be removed.This chemical modification alters the physical properties of one component, enabling easier separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Mono-N-Alkylation of Anilines. (Note: Data is compiled from various sources and is intended to be representative. Optimal conditions for 3-methoxyaniline may vary.)

Method Aniline Derivative Alkylating Agent Base/Catalyst Solvent Temp (°C) Mono:Di Ratio (Approx.) Yield of Mono-product (%) Reference
Alkyl HalideAnilineAlkyl HalideTriethylamineMethanolRT94:6GoodGeneral Method[3]
Alkyl HalideSubstituted AnilineAlkyl HalideCs₂CO₃DMF60-90>9:1Good to Excellent[6]
Reductive AminationAnilineAldehydePd/C, H₂Ethanol40Highly SelectiveGood[7]
Reductive Amination2-NitroanilineAcetoneBH₃·THF/AcOHCH₂Cl₂RTHighly SelectiveExcellent[8]
Borrowing Hydrogenp-MethoxyanilineBenzyl AlcoholIr(III) Complex-120Highly Selective86[9]

Experimental Protocols

Protocol 1: Classical N-Ethylation using Ethyl Iodide

This protocol is a general procedure for the selective mono-alkylation of 3-methoxyaniline using an alkyl halide.

Materials:

  • 3-Methoxyaniline

  • Ethyl Iodide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration of the aniline).

  • Begin vigorous stirring and add ethyl iodide (0.8 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the limiting reagent, ethyl iodide, or optimal formation of the desired product), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Adding ~0.5% triethylamine to the eluent can improve separation.

Protocol 2: Reductive Amination using Acetaldehyde

This protocol describes the selective mono-N-ethylation of 3-methoxyaniline via reductive amination.

Materials:

  • 3-Methoxyaniline

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-18 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

Reaction_Pathway A 3-Methoxyaniline (Primary Amine) C N-Alkyl-3-methoxyaniline (Desired Mono-alkylated Product) A->C + R-X B Alkyl Halide (R-X) B->C D N,N-Dialkyl-3-methoxyaniline (Side Product) B->D C->D + R-X (Over-alkylation) Base Base (-HX) C->Base

N-Alkylation and the competing over-alkylation side reaction.

Troubleshooting_Workflow start Start: N-Alkylation of 3-Methoxyaniline check_tlc Analyze crude product by TLC/GC-MS: High % of dialkylation? start->check_tlc stoichiometry Increase 3-methoxyaniline:R-X ratio (e.g., 2:1 or greater) check_tlc->stoichiometry Yes check_conversion Low conversion of starting material? check_tlc->check_conversion No slow_addition Add alkylating agent slowly (e.g., via syringe pump) stoichiometry->slow_addition lower_temp Decrease reaction temperature slow_addition->lower_temp re_check Re-run reaction and analyze lower_temp->re_check re_check->check_tlc end_loop Further Optimization Needed re_check->end_loop increase_temp Increase reaction temperature check_conversion->increase_temp Yes end_ok Optimization Successful: High yield of mono-alkylated product check_conversion->end_ok No stronger_base Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃) increase_temp->stronger_base check_reagents Check purity of reagents/solvents stronger_base->check_reagents check_reagents->re_check

Troubleshooting workflow for optimizing mono-N-alkylation.

References

Technical Support Center: Purification of N-Benzyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Benzyl-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of this compound.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Product Tailing or Streaking during Column Chromatography

  • Symptoms: On a TLC plate or during column chromatography, the spot corresponding to this compound appears elongated or as a continuous streak rather than a compact spot. This leads to poor separation from impurities.

  • Possible Causes:

    • Acidic Silica Gel: Standard silica gel is slightly acidic and can interact strongly with the basic amine functionality of this compound, causing tailing.[1]

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for the compound, leading to poor migration and band broadening.

    • Column Overload: Applying too much crude product to the column can exceed its separation capacity.

  • Solutions:

    • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a few drops of ammonia solution, to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica gel.[1]

    • Optimize Solvent System: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) using TLC to find a system that gives a well-defined spot with an Rf value of approximately 0.2-0.3.

    • Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Issue 2: Co-elution of Product with Impurities

  • Symptoms: Fractions collected from the column contain both the desired this compound and impurities, as confirmed by TLC or other analytical techniques.

  • Possible Causes:

    • Similar Polarity of Impurities: Common impurities such as unreacted 3-methoxyaniline, benzaldehyde, or the over-benzylated product (N,N-dibenzyl-3-methoxyaniline) may have polarities close to the desired product.[2]

    • Inefficient Column Packing: A poorly packed column with channels or cracks will lead to poor separation.

  • Solutions:

    • Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, use a solvent gradient. Start with a less polar solvent system and gradually increase the polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane). This can help resolve compounds with similar Rf values.

    • Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.

    • Alternative Purification Technique: If co-elution persists, consider recrystallization as an alternative or subsequent purification step.

Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization

  • Symptoms: Upon cooling the recrystallization solution, the product either remains in solution or separates as an oil instead of forming solid crystals.

  • Possible Causes:

    • Presence of Impurities: Impurities can inhibit crystal lattice formation and lower the melting point of the product.

    • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the compound even at low temperatures, or the compound may be too soluble in it.

    • Cooling Too Rapidly: Rapid cooling can lead to precipitation or oiling out rather than crystallization.[3]

  • Solutions:

    • Further Purification: If the crude product is highly impure, an initial purification by column chromatography may be necessary before attempting recrystallization.

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate) to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[4]

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities depend on the synthetic route. For a typical reductive amination or direct benzylation, you can expect:

  • Unreacted Starting Materials: 3-methoxyaniline and benzaldehyde (from reductive amination) or benzyl halide (from direct benzylation).[2]

  • Over-benzylated Product: N,N-dibenzyl-3-methoxyaniline, which is a common byproduct in direct benzylation reactions.[2]

  • Oxidation Products: Amines, especially aromatic amines, can be susceptible to air oxidation over time, leading to colored impurities.[5]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for the column chromatography of this compound on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio to test via TLC is in the range of 9:1 to 4:1 (hexane:ethyl acetate). Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.[1]

Q3: My purified this compound is a liquid/oil at room temperature. Is this normal?

A3: this compound is expected to be a liquid or a low-melting solid at room temperature. The starting material, 3-methoxyaniline, is a liquid with a melting point of -1 to 1 °C.[6][7] While the exact melting point of pure this compound is not widely reported, related compounds like N-Benzyl-p-anisidine have a melting point of 48-50°C.[8] If your product is an oil, it could be due to residual solvent or the presence of impurities that depress the melting point. Ensure the product is thoroughly dried under high vacuum.

Q4: How can I effectively remove the triethylamine (TEA) from my purified product after column chromatography?

A4: Triethylamine is volatile and can often be removed by evaporation under high vacuum. If residual TEA is a concern, you can dissolve the purified product in a suitable organic solvent (like diethyl ether or ethyl acetate), wash it with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the TEA into the aqueous layer, followed by a wash with saturated sodium bicarbonate solution to neutralize any residual acid, and finally a brine wash. Be cautious, as the product itself is a base and may partition into the acidic aqueous layer. A wash with water should be sufficient in most cases to remove the bulk of the triethylamine salt that may have formed.

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: The purity of your final product can be assessed using several techniques:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities. The presence of unexpected signals or incorrect integration ratios can indicate impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp and consistent melting point is a good indicator of high purity for solid compounds.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase / Solvent Hexane/Ethyl Acetate with 0.5-1% TriethylamineEthanol, Methanol, Ethanol/Water, or Hexane/Ethyl Acetate
Expected Purity >95%>98% (may require multiple recrystallizations)
Expected Yield 70-90%60-85% (dependent on crude purity)
Key Considerations Effective for removing both more and less polar impurities. The addition of a basic modifier is often crucial to prevent tailing.Best for removing small amounts of impurities from a mostly pure compound. Requires the product to be a solid at room temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using flash column chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane (or petroleum ether)

    • Ethyl acetate

    • Triethylamine (TEA)

    • Glass column with stopcock

    • Collection tubes

    • TLC plates, chamber, and UV lamp

  • Procedure:

    • Solvent System Selection: Determine an optimal solvent system by running TLC plates of the crude mixture in various ratios of hexane/ethyl acetate containing ~1% TEA. Aim for an Rf value of 0.2-0.3 for the product spot.

    • Column Packing:

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica surface.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

      • Carefully apply the sample solution to the top of the silica bed.

    • Elution:

      • Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase the concentration of the more polar solvent.

      • Maintain a constant flow rate and collect fractions in separate tubes.

    • Fraction Analysis:

      • Monitor the collected fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions.

    • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid or semi-solid crude this compound.

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Solvent Selection: In a test tube, find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble or sparingly soluble when cold.

    • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_recrystallization Alternative/Further Purification crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve column Column Chromatography (Silica Gel, Hexane/EtOAc + TEA) dissolve->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product recrystallize Recrystallization (e.g., Ethanol/Water) evaporate->recrystallize crystals Collect Crystals recrystallize->crystals dry Dry Crystals crystals->dry dry->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue tailing Tailing/Streaking in Chromatography start->tailing coelution Co-elution with Impurities start->coelution no_crystals Fails to Crystallize start->no_crystals add_tea Add TEA to Eluent tailing->add_tea Cause: Acidic Silica change_stationary_phase Use Neutral Alumina tailing->change_stationary_phase Cause: Acidic Silica gradient Use Gradient Elution coelution->gradient Cause: Similar Polarity repack Repack Column coelution->repack Cause: Poor Packing slow_cool Cool Slowly / Seed no_crystals->slow_cool Cause: Rapid Cooling change_solvent Screen for New Solvent no_crystals->change_solvent Cause: Wrong Solvent

Caption: Troubleshooting logic for common purification challenges.

References

preventing over-benzylation in the synthesis of N-Benzyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-3-methoxyaniline. The primary focus is on preventing the common side reaction of over-benzylation to yield the undesired N,N-dibenzyl-3-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is over-benzylation in the context of this compound synthesis?

A1: Over-benzylation is a common side reaction where the desired product, this compound (a secondary amine), reacts further with the benzylating agent to form the undesired byproduct, N,N-dibenzyl-3-methoxyaniline (a tertiary amine). This occurs because the mono-benzylated product is often more nucleophilic than the starting 3-methoxyaniline, making it more susceptible to a second benzylation.

Q2: What are the main strategies to minimize over-benzylation?

A2: Key strategies to control over-benzylation include:

  • Stoichiometric Control: Using an excess of 3-methoxyaniline relative to the benzylating agent.

  • Alternative Synthesis Routes: Employing methods like reductive amination, which are inherently more selective for mono-alkylation.

  • Reaction Conditions: Optimizing temperature and reaction time, as lower temperatures can sometimes improve selectivity.[1]

  • Choice of Benzylating Agent: Using less reactive agents, such as benzyl alcohol in a "borrowing hydrogen" reaction, can offer better control than highly reactive benzyl halides.

Q3: How can I effectively purify this compound from its dibenzylated byproduct?

A3: Column chromatography is the most effective method for separating this compound from N,N-dibenzyl-3-methoxyaniline.[2] The separation is based on the polarity difference between the secondary and tertiary amines. A solvent system of petroleum ether and acetone or hexanes and ethyl acetate is a good starting point for elution.[2]

Troubleshooting Guide

Problem 1: Significant formation of N,N-dibenzyl-3-methoxyaniline is observed.

Potential Cause Recommended Solution
Incorrect stoichiometry in direct benzylation. Increase the molar excess of 3-methoxyaniline to the benzylating agent (e.g., benzyl bromide or chloride). A ratio of 3:1 or higher is recommended as a starting point.
High reaction temperature. Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity for the mono-benzylated product.[1]
Highly reactive benzylating agent. Consider switching from a benzyl halide to a less reactive agent. Alternatively, employ a reductive amination protocol.

Problem 2: Low yield of the desired product.

Potential Cause Recommended Solution
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.
Suboptimal reaction conditions for reductive amination. Ensure the pH of the reaction mixture is appropriate for imine formation and that the reducing agent is added portion-wise to control the reaction rate.
Loss of product during workup or purification. Optimize the extraction and purification steps. Ensure the pH is basic during aqueous workup to keep the amine product in the organic layer. For column chromatography, use a well-chosen solvent system to ensure good separation without excessive band broadening.

Problem 3: Difficulty in separating the mono- and di-benzylated products.

Potential Cause Recommended Solution
Inappropriate solvent system for chromatography. Systematically screen different solvent systems for TLC to find the optimal mobile phase for separation. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the amine spots on the silica gel.[3]
Overloaded column. Reduce the amount of crude product loaded onto the column to improve resolution.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-Alkylation of Anilines

Method Typical Benzylating Agent Selectivity for Mono-alkylation General Reaction Conditions Key Advantages Key Disadvantages
Direct Benzylation Benzyl bromide, Benzyl chlorideModerate to LowBase (e.g., K2CO3), elevated temperatureSimple, one-step reactionProne to over-alkylation
Reductive Amination BenzaldehydeHighReducing agent (e.g., NaBH4, H2/Pd), mild conditionsExcellent selectivity, mild conditionsTwo conceptual steps (imine formation and reduction)
"Borrowing Hydrogen" Benzyl alcoholHighMetal catalyst (e.g., Pd, Ir), high temperatureAtom economical, water is the only byproductRequires a specific catalyst and higher temperatures

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from general procedures for the reductive amination of anilines.[4]

  • Imine Formation: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and benzaldehyde (1.05 eq) in methanol. Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Synthesis of this compound via Direct Benzylation (with Stoichiometric Control)

This protocol is a modification of Vogel's method, aiming to minimize over-benzylation.[2]

  • Reaction Setup: To a solution of 3-methoxyaniline (3.0 eq) in acetone, add potassium carbonate (K2CO3) (2.0 eq) and a catalytic amount of potassium iodide (KI) (0.1 eq).

  • Addition of Benzyl Bromide: Heat the mixture to reflux with vigorous stirring. Slowly add benzyl bromide (1.0 eq) dropwise over 1 hour.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products 3-Methoxyaniline 3-Methoxyaniline This compound Desired Product: This compound 3-Methoxyaniline->this compound + Benzylating Agent (Desired Reaction) Benzylating Agent Benzylating Agent N,N-Dibenzyl-3-methoxyaniline Undesired Byproduct: N,N-Dibenzyl-3-methoxyaniline This compound->N,N-Dibenzyl-3-methoxyaniline + Benzylating Agent (Over-benzylation) troubleshooting_workflow start Start Synthesis check_overbenzylation High level of over-benzylation? start->check_overbenzylation adjust_stoichiometry Increase excess of 3-methoxyaniline check_overbenzylation->adjust_stoichiometry Yes purify Purify by column chromatography check_overbenzylation->purify No lower_temp Lower reaction temperature adjust_stoichiometry->lower_temp reductive_amination Switch to reductive amination protocol lower_temp->reductive_amination reductive_amination->start Retry Synthesis end Pure Product purify->end

References

Technical Support Center: Synthesis of N-Benzyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Benzyl-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound are Reductive Amination and Direct N-Alkylation. Reductive amination involves the reaction of 3-methoxyaniline with benzaldehyde to form an imine, which is subsequently reduced to the target secondary amine. Direct N-alkylation involves the reaction of 3-methoxyaniline with a benzyl halide (e.g., benzyl bromide) in the presence of a base. A third, more modern approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?

A2: A common byproduct in the N-alkylation of anilines is the di-benzylated product, N,N-dibenzyl-3-methoxyaniline. This occurs because the mono-benzylated product, this compound, can react further with the benzyl halide. To minimize this, it is advisable to use an excess of the aniline starting material relative to the benzyl halide.

Q3: My reductive amination reaction is not going to completion, and I observe unreacted starting materials. What can I do to improve the yield?

A3: Incomplete reductive amination can be due to several factors. Ensure the imine formation is complete before adding the reducing agent; this can often be facilitated by the addition of a catalytic amount of a weak acid like acetic acid. The choice of reducing agent is also critical. Sodium borohydride (NaBH₄) is a common choice, but for less reactive substrates, a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be more effective as it is more selective for the imine over the aldehyde.

Q4: How can I effectively purify the crude this compound?

A4: The primary methods for purification are column chromatography and recrystallization. For column chromatography, a common eluent system is a gradient of hexanes and ethyl acetate on a silica gel column. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help prevent streaking of the amine product on the silica gel. Recrystallization from a suitable solvent system, such as ethanol/water, can also yield a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Reductive Amination
Possible Cause Troubleshooting Step
Incomplete Imine Formation Add a catalytic amount of acetic acid to the reaction mixture of 3-methoxyaniline and benzaldehyde and stir for 1-2 hours at room temperature before adding the reducing agent. Monitor imine formation by TLC.
Ineffective Reducing Agent If using sodium borohydride, ensure it is fresh and added portion-wise to control the reaction. Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Decomposition of Reactants or Product Ensure the reaction is performed at an appropriate temperature. For the reduction step with NaBH₄, cooling the reaction to 0°C before addition can prevent side reactions.
Poor Quality of Starting Materials Verify the purity of 3-methoxyaniline and benzaldehyde. Benzaldehyde can oxidize to benzoic acid upon storage. Use freshly distilled benzaldehyde if necessary.
Issue 2: Formation of Byproducts in N-Alkylation
Possible Cause Troubleshooting Step
Over-alkylation (Formation of N,N-dibenzyl-3-methoxyaniline) Use a molar excess of 3-methoxyaniline relative to the benzyl halide (e.g., 2-4 equivalents of aniline). Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. Aprotic solvents like acetone, acetonitrile, or DMF are commonly used.
Side reactions due to strong base If using a strong base like sodium hydride, ensure the reaction is conducted under anhydrous conditions and at a controlled temperature to avoid unwanted side reactions. Weaker bases like potassium carbonate are often sufficient.

Comparative Data of Synthetic Routes

Parameter Reductive Amination Direct N-Alkylation Buchwald-Hartwig Amination
Starting Materials 3-Methoxyaniline, Benzaldehyde3-Methoxyaniline, Benzyl bromide/chloride3-Methoxyaniline, Benzyl bromide/chloride
Key Reagents Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acidPotassium carbonate (K₂CO₃) or other basePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu)
Typical Solvent Methanol, Ethanol, DichloromethaneAcetone, Acetonitrile, DMFToluene
Reaction Temperature 0°C to Room TemperatureRoom Temperature to RefluxElevated Temperatures (e.g., 100°C)
Reported Yield Good to Excellent (typically >80%)Moderate to Good (can be variable due to over-alkylation)Good to Excellent (often high-yielding)
Key Advantages Good control over mono-alkylation, mild conditions.Simple procedure, readily available reagents.High functional group tolerance, generally high yields.
Key Disadvantages Two-step one-pot procedure.Risk of over-alkylation leading to purification challenges.Requires expensive and air-sensitive catalyst and ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 3-Methoxyaniline

  • Benzaldehyde

  • Methanol

  • Acetic Acid (catalytic)

  • Sodium Borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and benzaldehyde (1.05 eq) in methanol.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound via N-Alkylation

Materials:

  • 3-Methoxyaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-methoxyaniline (2.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Methoxyaniline 3-Methoxyaniline Imine Formation Imine Formation 3-Methoxyaniline->Imine Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH4 Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product N_Alkylation_Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Use More Active Halide Use More Active Halide Incomplete Reaction->Use More Active Halide Optimize Base Optimize Base Incomplete Reaction->Optimize Base Use Excess Aniline Use Excess Aniline Byproduct Formation->Use Excess Aniline Slow Addition of Alkyl Halide Slow Addition of Alkyl Halide Byproduct Formation->Slow Addition of Alkyl Halide

managing temperature control in N-benzylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzylation Reactions

Welcome to the technical support center for N-benzylation reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage critical temperature control parameters during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in N-benzylation reactions?

Temperature is a crucial parameter in N-benzylation as it directly influences reaction rate, yield, and selectivity.[1] Many N-benzylation reactions are exothermic, and poor temperature control can lead to a rapid increase in heat, promoting undesirable side reactions or even decomposition of reagents and products.[1][2] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[3] Optimal temperature management is key to achieving high yields of the desired N-benzylated product while minimizing impurities.

Q2: What are the common temperature-related side reactions in N-benzylation?

The most common side reactions influenced by temperature are:

  • Over-alkylation: The desired mono-benzylated product can react further to form di- or poly-benzylated products. This is often favored at higher temperatures.

  • C-Alkylation: For substrates with other nucleophilic sites, such as indoles, benzylation can occur at a carbon atom (e.g., the C-3 position) instead of the nitrogen. Lower reaction temperatures may favor N-alkylation over C-alkylation in such cases.[3]

  • Elimination Reactions: Benzyl halides, particularly at elevated temperatures with certain bases, can undergo elimination to form stilbene.

  • Solvent and Reagent Decomposition: High temperatures can degrade thermally sensitive substrates or reagents. For instance, solvents like DMF can decompose at elevated temperatures, potentially introducing impurities.[2]

Q3: What is a typical temperature range for N-benzylation reactions?

The optimal temperature range can vary significantly depending on the specific substrates, reagents, and catalyst used. Some reactions proceed efficiently at room temperature or below, especially when using highly reactive benzylating agents and strong bases.[4] However, many procedures require elevated temperatures, often in the range of 90°C to 150°C, to drive the reaction to completion, particularly with less reactive amines or benzyl alcohols.[3][5] It is crucial to consult literature for the specific substrates being used or to perform optimization studies.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting amine.

  • Possible Cause: The reaction temperature is too low.

  • Solution: Many N-benzylation reactions require thermal energy to proceed at a practical rate.[3] Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress by a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some systems, temperatures up to 150°C may be necessary to achieve good conversion.[5]

  • Possible Cause: Incomplete deprotonation of the amine.

  • Solution: The reaction requires a sufficiently strong base to deprotonate the amine, making it nucleophilic. If the temperature is adequate, ensure the base is strong enough (e.g., NaH, K₂CO₃) and that anhydrous conditions are maintained, as water can quench the base.[3]

Problem 2: The reaction produces a significant amount of di-benzylated (over-alkylated) product.

  • Possible Cause: The reaction temperature is too high.

  • Solution: High temperatures can increase the rate of the second benzylation step. Try running the reaction at a lower temperature. Additionally, controlling the stoichiometry by slow, dropwise addition of the benzylating agent into the amine solution can help maintain a low concentration of the alkylating agent and favor mono-alkylation.

Problem 3: The reaction mixture is turning dark brown or black, and the desired product is obtained in low yield.

  • Possible Cause: Decomposition of reagents or product.

  • Solution: This often indicates that the reaction temperature is too high, leading to thermal degradation.[2] Reduce the reaction temperature and monitor for improvement. If high temperatures are required for conversion, consider reducing the reaction time to minimize exposure to harsh conditions. Also, ensure that the solvent and reagents are stable at the target temperature.[2]

Problem 4: The reaction is highly exothermic and difficult to control.

  • Possible Cause: The reaction is releasing a significant amount of heat.

  • Solution: Proper management of exothermic reactions is essential for safety and selectivity.

    • Use a Cooling Bath: Set up the reaction in an ice-water or dry ice-acetone bath to dissipate heat effectively.

    • Control Reagent Addition: Add the benzylating agent (or other reactive components) slowly using a dropping funnel or a syringe pump. This allows the heat to dissipate as it is generated.

    • Ensure Adequate Stirring: Vigorous stirring helps to distribute heat evenly and prevent the formation of localized hot spots.

Quantitative Data on Temperature Effects

The following tables summarize how temperature can influence product distribution and purity in N-benzylation and related reactions.

Table 1: Effect of Temperature on Product Selectivity in the N-benzylation of Aniline

This table shows the impact of reaction temperature on the yield of the intermediate imine and the final N-benzylated amine product in a palladium-catalyzed reaction between aniline and benzyl alcohol.[5]

Temperature (°C)Imine Product Yield (%)N-Benzylated Amine Yield (%)
90HighLow
120ModerateModerate
150Low97

As shown, higher temperatures favor the formation of the final amine product over the imine intermediate.[5]

Table 2: General Effect of Temperature on Product Purity in Amide Synthesis

This table illustrates how optimizing temperature can lead to higher product purity by minimizing side reactions, based on a study of amide synthesis in different solvents.[6]

SolventTemperature (°C)Crude Product Purity (%)
Water7573.1
Water10084.1
Water12575.3
EtOAc7554.3
EtOAc10069.8
EtOAc12566.4

This data shows that for both solvent systems, 100°C provided the highest product purity, indicating an optimal temperature window that minimizes byproduct formation.[6]

Visualized Workflows and Protocols

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving common issues encountered during N-benzylation, with a focus on temperature-related factors.

G A Problem Observed B Low / No Yield A->B C Multiple Products (Low Selectivity) A->C D Decomposition (Dark Color) A->D E Is Temp. Too Low? B->E H Over-alkylation? C->H L Is Temp. Too High? D->L F Increase Temp. (e.g., 80-120°C) E->F Yes G Check Base/Solvent (Anhydrous?) E->G No I Lower Temp. Add Bn-X slowly H->I Yes J C-Alkylation? H->J No K Lower Temp. Consider solvent effect J->K Yes M Reduce Temp. Decrease reaction time L->M Yes N Check Reagent Stability L->N No

Caption: Troubleshooting workflow for N-benzylation reactions.
General Experimental Protocol

Objective: To perform a temperature-controlled N-benzylation of a primary/secondary amine with a benzyl halide.

Methodology:

  • Inert Atmosphere Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Assemble the apparatus under an inert atmosphere (e.g., Nitrogen or Argon). This includes a thermometer or thermocouple to monitor the internal temperature, a reflux condenser, and a dropping funnel for reagent addition.[3]

  • Reagent Preparation:

    • Dissolve the amine (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2-3 equiv) in an appropriate anhydrous solvent (e.g., DMF, Acetonitrile).

  • Initial Temperature Control:

    • Place the reaction flask in a cooling bath (e.g., an ice-water bath at 0°C).[3][4] Begin stirring to ensure the mixture is homogenous and cooled uniformly.

  • Controlled Addition of Benzylating Agent:

    • Dissolve the benzyl halide (1.0-1.2 equiv) in a small amount of the anhydrous solvent.

    • Add this solution to the dropping funnel.

    • Add the benzyl halide solution dropwise to the cooled, stirring amine mixture over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Reaction Execution:

    • After the addition is complete, allow the reaction to stir at the initial temperature (e.g., 0°C) for 30 minutes.[3]

    • Slowly allow the reaction to warm to room temperature or heat to the desired target temperature (e.g., 80°C) using a heating mantle or oil bath.

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC until the starting amine is consumed.[3]

    • Once complete, cool the mixture back to room temperature.

    • Quench the reaction by carefully adding water or a saturated aqueous solution (e.g., NH₄Cl).[4]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using a suitable technique, such as column chromatography on silica gel or recrystallization.[3]

Standard Temperature-Controlled Experimental Setup

This diagram illustrates a basic laboratory setup for running a reaction under controlled temperature conditions.

G cluster_setup Reaction Apparatus cluster_bath Cooling Bath (e.g., Ice-Water) flask Round-Bottom Flask (contains reactants) stir_bar Magnetic Stir Bar stir_plate Stir Plate / Hot Plate thermometer Thermometer condenser Condenser funnel Dropping Funnel (for controlled addition)

Caption: Diagram of a typical temperature-controlled reaction setup.

References

troubleshooting low conversion in N-Benzyl-3-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzyl-3-methoxyaniline Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of this compound is resulting in a very low yield. What are the most common causes?

Low conversion in the synthesis of this compound, typically achieved through the reductive amination of 3-methoxyaniline and benzaldehyde, can be attributed to several factors:

  • Inefficient Imine Formation: The initial and often rate-determining step is the formation of the Schiff base (imine) intermediate.[1] This equilibrium reaction can be hindered by the presence of excess water, improper pH, or steric hindrance.

  • Side Reactions: The starting materials and intermediate imine can undergo side reactions. For example, benzaldehyde can be reduced to benzyl alcohol, or the imine can be hydrolyzed back to the starting materials.[1]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Ineffective or decomposed reducing agents will fail to reduce the imine to the desired secondary amine.

  • Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. Non-optimal conditions can favor side reactions or lead to incomplete conversion.

Q2: How can I improve the formation of the imine intermediate?

To enhance the formation of the N-benzylidene-3-methoxyaniline intermediate, consider the following:

  • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Catalyst: An acid catalyst is often used to facilitate imine formation.[2] However, the acidity must be carefully controlled, as too much acid can protonate the amine starting material, rendering it non-nucleophilic.

  • Solvent Choice: A non-polar aprotic solvent like toluene or dichloromethane is often suitable for imine formation.

Q3: I am observing a significant amount of benzyl alcohol as a byproduct. How can I prevent this?

The formation of benzyl alcohol indicates that the reducing agent is reacting with the starting benzaldehyde before it can form the imine with 3-methoxyaniline. To mitigate this:

  • Stepwise Procedure: A common strategy is to first allow the 3-methoxyaniline and benzaldehyde to react to form the imine before introducing the reducing agent.[3][4] This can be monitored by techniques like TLC or NMR.

  • Choice of Reducing Agent: Some reducing agents are more chemoselective than others. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less likely to reduce the aldehyde in the presence of the amine.

Q4: What are the recommended reducing agents for this synthesis, and how do they compare?

Several reducing agents can be employed for the reductive amination step. The choice of agent can significantly impact the yield and reaction conditions.

Reducing AgentTypical SolventTemperature (°C)Molar Ratio (Reducing Agent:Imine)Notes
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 301:1 to 3:1A common and cost-effective choice. Can reduce the starting aldehyde if not added in a stepwise manner.[5]
Sodium Cyanoborohydride (NaBH₃CN)MethanolRoom Temperature~1:1More selective than NaBH₄ and can be used in one-pot procedures, but is highly toxic.[2]
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), Dichloroethane (DCE)Room Temperature~1.5:1Mild and selective, often giving high yields. Less likely to reduce the starting aldehyde.
Hydrogen (H₂) with CatalystEthanol, MethanolRoom Temperature - 80CatalyticRequires specialized hydrogenation equipment (e.g., Pd/C, PtO₂).[6]

Q5: My final product is impure. What are the likely impurities and how can I remove them?

Common impurities include:

  • Unreacted Starting Materials: 3-methoxyaniline and benzaldehyde.

  • Benzyl Alcohol: From the reduction of benzaldehyde.

  • N,N-Dibenzyl-3-methoxyaniline: From over-alkylation of the product.[3]

Purification can typically be achieved through:

  • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a highly effective method for separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to achieve high purity.

  • Acid-Base Extraction: To remove unreacted 3-methoxyaniline, an acidic wash (e.g., dilute HCl) can be performed during the workup. The amine will be protonated and move to the aqueous layer. Subsequent neutralization of the aqueous layer can recover the starting amine if desired.

Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

This protocol involves the formation of the imine followed by its reduction.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) and benzaldehyde (1.05 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

Step 2: Reduction of the Imine

  • Dissolve the crude imine in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the imine is consumed, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

reaction_pathway cluster_reactants Reactants 3-Methoxyaniline 3-Methoxyaniline Imine Intermediate Imine Intermediate 3-Methoxyaniline->Imine Intermediate + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Imine Intermediate This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Conversion Observed check_imine Check for Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formation is Successful check_imine->imine_ok Yes imine_fail Incomplete Imine Formation check_imine->imine_fail No check_reduction Check Reduction Step imine_ok->check_reduction optimize_imine Optimize Imine Formation: - Remove Water - Use Acid Catalyst - Check Starting Material Purity imine_fail->optimize_imine optimize_imine->check_imine reduction_ok Reduction is Complete check_reduction->reduction_ok Yes reduction_fail Incomplete Reduction check_reduction->reduction_fail No side_products Significant Side Products (e.g., Benzyl Alcohol) reduction_ok->side_products optimize_reduction Optimize Reduction: - Check Reducing Agent Activity - Increase Reducing Agent Stoichiometry - Increase Reaction Time/Temperature reduction_fail->optimize_reduction optimize_reduction->check_reduction no_side_products Minimal Side Products side_products->no_side_products No address_side_products Address Side Reactions: - Use Stepwise Procedure - Employ a More Selective  Reducing Agent (e.g., STAB) side_products->address_side_products Yes end Improved Conversion no_side_products->end address_side_products->start

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

References

identification and removal of impurities in N-Benzyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-3-methoxyaniline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via reductive amination?

A1: The synthesis of this compound typically proceeds via the reductive amination of 3-methoxyaniline and benzaldehyde. The most probable impurities include:

  • Unreacted Starting Materials: 3-methoxyaniline and benzaldehyde.

  • Intermediate Imine: N-(3-methoxybenzylidene)aniline, formed from the condensation of the starting materials before the reduction step.

  • Over-alkylation Product: N,N-dibenzyl-3-methoxyaniline, resulting from the reaction of the product with another molecule of benzyl bromide or benzyl alcohol (depending on the specific synthetic route).[1]

  • Reducing Agent Byproducts: Salts and other residues from the reducing agent used (e.g., borohydride salts).

Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the main component and various impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of unknown components.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any significant impurities present. Both ¹H and ¹³C NMR are valuable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the presence of functional groups related to starting materials or byproducts (e.g., a C=O stretch from unreacted benzaldehyde).

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary and most effective purification methods for this compound are column chromatography and recrystallization. The choice depends on the impurity profile and the scale of the synthesis.

  • Column Chromatography: Highly effective for separating the desired product from both more polar and less polar impurities. Silica gel is a suitable stationary phase.

  • Recrystallization: A straightforward and efficient method for removing small amounts of impurities from a solid product.

Troubleshooting Guides

Purification Issues

Issue: My recrystallization attempt resulted in an oil instead of crystals.

  • Possible Cause 1: Inappropriate Solvent System. The solvent may be too good at dissolving the compound even at low temperatures, or the compound's melting point might be lower than the boiling point of the solvent.

    • Solution: Experiment with different solvent systems. Good starting points for this compound and similar compounds include ethanol, isopropanol, or a mixture of ethanol and water. Try adding a less polar co-solvent (e.g., hexanes) to a more polar solution of your compound until turbidity is observed, then heat to dissolve and cool slowly.

  • Possible Cause 2: Presence of Impurities. Significant amounts of impurities can lower the melting point of the mixture and inhibit crystallization.

    • Solution: First, attempt to remove the bulk of the impurities using column chromatography and then proceed with recrystallization of the partially purified product.

Issue: During column chromatography, the product is co-eluting with an impurity.

  • Possible Cause: Insufficient Separation Power of the Mobile Phase. The polarity of the eluent may not be optimal to resolve the product from a closely related impurity.

    • Solution: Optimize the mobile phase. If you are using a hexane/ethyl acetate system, try a shallower gradient (a slower increase in the percentage of the more polar solvent). Alternatively, you can try a different solvent system, for example, dichloromethane/methanol. Adding a small amount (0.1-1%) of triethylamine to the mobile phase can sometimes improve the peak shape and resolution of amines by deactivating acidic sites on the silica gel.

Quantitative Data Summary

The following tables provide typical data for the purification and analysis of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Typical Purity and Yield after Purification

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization (single)90-95%>98%70-85%
Column Chromatography80-90%>99%60-80%

Table 2: HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, forming a uniform packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The dissolved compound should begin to crystallize. To maximize yield, the flask can be placed in an ice bath after initial crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.

Visualizations

Impurity_Identification_Workflow Crude_Sample Crude this compound Analytical_Techniques Analytical Techniques Crude_Sample->Analytical_Techniques HPLC HPLC Analytical_Techniques->HPLC GCMS GC-MS Analytical_Techniques->GCMS NMR NMR Analytical_Techniques->NMR FTIR FTIR Analytical_Techniques->FTIR Impurity_Identified Impurity Identified? HPLC->Impurity_Identified GCMS->Impurity_Identified NMR->Impurity_Identified FTIR->Impurity_Identified Purification Proceed to Purification Impurity_Identified->Purification Yes Further_Analysis Further Structural Elucidation Impurity_Identified->Further_Analysis No Purification_Decision_Tree Start Crude Product Analysis Impurity_Profile Assess Impurity Profile Start->Impurity_Profile Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Multiple/major impurities Recrystallization Recrystallization Impurity_Profile->Recrystallization Minor impurities Column_Chromatography->Recrystallization Further polishing High_Purity High Purity Product Column_Chromatography->High_Purity Recrystallization->High_Purity

References

Technical Support Center: HPLC Analysis of N-Benzyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed methodologies, frequently asked questions (FAQs), and troubleshooting advice for the HPLC analysis of N-Benzyl-3-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a secondary aromatic amine with a molecular weight of 213.27 g/mol .[1] Its structure contains a basic secondary amine group and two aromatic rings, making it susceptible to strong interactions with silica-based columns. The presence of the basic amine functional group is a primary factor for potential peak tailing due to interactions with acidic silanol groups on the stationary phase.[2][3]

Q2: What is a recommended starting point for a reversed-phase HPLC method for this compound?

A2: A good starting point is a standard reversed-phase C18 column with a mobile phase consisting of acetonitrile and a low pH buffered aqueous solution. The low pH (typically between 2.5 and 3.5) helps to protonate residual silanol groups on the column packing, minimizing unwanted secondary interactions that cause peak tailing.[3][4]

Parameter Recommended Starting Condition
Stationary Phase C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) ~254 nm (based on aromatic structure)
Injection Volume 5-10 µL

Q3: Is derivatization necessary for the analysis of this compound?

A3: While direct UV detection is feasible due to the presence of aromatic rings, pre-column or post-column derivatization can be employed if higher sensitivity is required.[5] However, for routine analysis and purity determination, a direct UV-based HPLC method is often sufficient and less complex.

Troubleshooting Guide

Problem 1: My peak for this compound is showing significant tailing.

Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[2] It is typically caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[2][3]

Solutions for Peak Tailing:
Solution Explanation Experimental Protocol
1. Lower Mobile Phase pH Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the protonated amine analyte.[3]Prepare the aqueous portion of your mobile phase with an acidic modifier like 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[6][7] Ensure the final pH is at least 2 units away from the analyte's pKa.
2. Use a Mobile Phase Additive Add a competitive base, such as triethylamine (TEA), to the mobile phase. TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the analyte.[2]Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase. Be aware that TEA can affect column lifetime and may suppress MS signals if using LC-MS.
3. Use a Modern, End-Capped Column Modern HPLC columns, often labeled as "Type B" or "high purity silica," have fewer and more effectively end-capped residual silanol groups. Columns specifically designed for analyzing basic compounds are also excellent choices.Switch to a column with high-purity silica and robust end-capping. If the problem persists, consider a column with a different stationary phase chemistry or one specifically marketed for the analysis of bases.
4. Check for Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[2]Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly (becomes more symmetrical), you are likely overloading the column. Reduce your sample concentration or injection volume.

Problem 2: I am observing poor resolution between my analyte and an impurity.

Poor resolution means the peaks are not sufficiently separated, making accurate quantification difficult.

Solutions for Poor Resolution:
Solution Explanation
1. Adjust Mobile Phase Strength Decrease the percentage of the organic solvent (acetonitrile) in your mobile phase. This will increase the retention time of both peaks, potentially providing more time for the column to separate them.
2. Modify the Gradient If using a gradient, make the slope shallower (i.e., increase the gradient time). This gives the column more time to resolve closely eluting compounds.
3. Change the Organic Modifier Replace acetonitrile with methanol, or vice-versa. The change in solvent can alter the selectivity of the separation and may improve the resolution between your peaks of interest.
4. Use a Higher Efficiency Column Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column. Both increase the number of theoretical plates and enhance separating power.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol outlines the steps for setting up and running a standard analysis of this compound.

  • Mobile Phase Preparation (0.1% Formic Acid):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas. This is Mobile Phase A.

    • Prepare Mobile Phase B by filling a separate solvent bottle with HPLC-grade acetonitrile.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 50 mL of a 50:50 mixture of acetonitrile and water to dissolve the standard.

    • Once dissolved, dilute to the mark with the 50:50 solvent mixture.

    • Transfer an aliquot to an HPLC vial for analysis.

  • Instrument Setup and Execution:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) into the column compartment.

    • Set the column oven temperature to 30 °C.

    • Purge the pump lines with the appropriate mobile phases.

    • Set up the method in the chromatography data system (CDS) with the parameters from the table in Q2.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the sample and start the data acquisition.

References

Technical Support Center: Purity Assessment of N-Benzyl-3-methoxyaniline via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity assessment of N-Benzyl-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for this compound.

FAQs and Troubleshooting Guide

Q1: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?

A1: Unanticipated signals in the aromatic region (typically δ 6.0-8.0 ppm) often indicate the presence of unreacted starting materials or side-products. Compare the chemical shifts and multiplicities of these unknown peaks with the data for common impurities provided in the tables below.

  • 3-Methoxyaniline: Look for characteristic signals of the starting amine.

  • Benzaldehyde: A singlet around δ 10.0 ppm is indicative of the aldehyde proton of unreacted benzaldehyde.[1] You may also see its aromatic signals between δ 7.5-8.0 ppm.[1]

  • N,N-dibenzyl-3-methoxyaniline: The presence of a second benzyl group will lead to a different set of aromatic signals.

  • Imine Intermediate: If the synthesis involved a reductive amination, the intermediate imine may be present.

Q2: The integration of my benzyl CH₂ peak is not what I expected. What does this mean?

A2: The benzylic methylene (CH₂) protons in this compound should integrate to 2H.

  • Higher than expected integration: This could suggest the presence of dibenzylamine, which has two benzyl groups and would show a singlet at around δ 3.8 ppm, or N,N-dibenzyl-3-methoxyaniline.

  • Lower than expected integration: This might indicate the presence of impurities that do not contain a benzyl group, such as unreacted 3-methoxyaniline.

Q3: I have a broad singlet around δ 4.0-5.0 ppm that disappears upon D₂O shake. What is it?

A3: This is characteristic of the N-H proton of the secondary amine. Its chemical shift can vary depending on the concentration and solvent. The disappearance after shaking the NMR tube with a drop of D₂O confirms the presence of this exchangeable proton.

Q4: My baseline is noisy and the peaks are broad. How can I improve the quality of my spectrum?

A4: Poor spectral quality can be due to several factors:

  • Sample concentration: Ensure your sample is sufficiently concentrated. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point. For ¹³C NMR, a more concentrated sample (20-50 mg) is often necessary.

  • Paramagnetic impurities: The presence of paramagnetic metals can lead to significant line broadening. If you suspect this, try filtering your sample through a small plug of silica gel or celite.

  • Shimming: The magnetic field homogeneity needs to be optimized. Perform manual or automatic shimming on your NMR spectrometer before acquiring the spectrum.

  • Acquisition parameters: Increase the number of scans to improve the signal-to-noise ratio.

Data Presentation: NMR Data Tables

Below are the expected ¹H and ¹³C NMR chemical shifts for this compound and common impurities. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data

CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
This compound (Predicted) Aromatic CH~7.40-7.20m5H-
Aromatic CH~7.10t1H~8.0
Aromatic CH~6.30-6.20m3H-
NH~4.1 (broad)s1H-
Benzyl CH₂~4.30s2H-
Methoxy CH₃~3.75s3H-
3-Methoxyaniline Aromatic CH7.05t1H8.0
Aromatic CH6.34-6.23m3H-
NH₂3.65 (broad)s2H-
Methoxy CH₃3.76s3H-
Benzaldehyde Aldehyde CHO~10.0s1H-
Aromatic CH~7.9-7.5m5H-
Benzyl Chloride Aromatic CH~7.3m5H-
Benzyl CH₂~4.5s2H-
Dibenzylamine Aromatic CH~7.3m10H-
Benzyl CH₂~3.8s4H-
NH~1.6 (broad)s1H-
N-benzyl-3-methoxybenzaldimine Imine CH8.43s1H-
Aromatic CH7.51-7.36m8H-
Aromatic CH7.07m1H-
Benzyl CH₂4.91s2H-
Methoxy CH₃3.91s3H-

Table 2: ¹³C NMR Data

CompoundCarbon TypeChemical Shift (δ ppm)
This compound Aromatic C-O~160.7
Aromatic C-N~149.8
Aromatic C (ipso)~139.2
Aromatic CH~129.8
Aromatic CH~128.7
Aromatic CH~127.3
Aromatic CH~106.1
Aromatic CH~102.8
Aromatic CH~99.4
Benzyl CH₂~48.4
Methoxy CH₃~55.1
3-Methoxyaniline Aromatic C-O161.0
Aromatic C-N147.9
Aromatic CH130.2
Aromatic CH107.1
Aromatic CH103.5
Aromatic CH99.9
Methoxy CH₃55.0
Benzaldehyde Carbonyl C=O~192.3
Aromatic C (ipso)~136.4
Aromatic CH~134.4
Aromatic CH~129.6
Aromatic CH~128.9
Benzyl Chloride Aromatic C (ipso)~137.5
Aromatic CH~128.8
Aromatic CH~128.5
Aromatic CH~128.3
Benzyl CH₂~46.2
Dibenzylamine Aromatic C (ipso)~140.4
Aromatic CH~128.9
Aromatic CH~128.3
Aromatic CH~126.8
Benzyl CH₂~53.1
N-benzyl-3-methoxybenzaldimine Imine C=N161.9
Aromatic C-O159.9
Aromatic C (ipso)139.2, 137.6
Aromatic CH129.5, 128.5, 127.9, 126.9, 121.6, 117.5, 111.7
Benzyl CH₂64.9
Methoxy CH₃55.3

Experimental Protocols

Sample Preparation for NMR Analysis

  • Weigh approximately 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be required.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_impurities Potential Impurities reductive_amination Reductive Amination: 3-Methoxyaniline + Benzaldehyde product Crude this compound reductive_amination->product nucleophilic_substitution Nucleophilic Substitution: 3-Methoxyaniline + Benzyl Chloride nucleophilic_substitution->product sample_prep NMR Sample Preparation product->sample_prep Take aliquot acquire_nmr Acquire 1H and 13C NMR Spectra sample_prep->acquire_nmr process_data Process Spectra (FT, Phasing, Baseline Correction) acquire_nmr->process_data analyze_spectra Analyze Spectra: - Chemical Shifts - Integration - Multiplicity process_data->analyze_spectra compare_data Compare with Reference Data analyze_spectra->compare_data purity_determination Determine Purity compare_data->purity_determination SM Starting Materials: - 3-Methoxyaniline - Benzaldehyde - Benzyl Chloride SM->compare_data Byproducts Byproducts: - Dibenzylamine - N,N-dibenzyl-3-methoxyaniline - Imine Intermediate Byproducts->compare_data logical_relationship cluster_product This compound cluster_impurities Potential Impurities cluster_observation Observed Spectrum product_signals Expected NMR Signals: - Aromatic protons - Methoxy protons - Benzyl protons - NH proton observed_signals Actual NMR Spectrum product_signals->observed_signals Contributes to unreacted_sm Unreacted Starting Materials (e.g., 3-Methoxyaniline, Benzaldehyde) unreacted_sm->observed_signals May contribute unexpected signals side_products Side-Products (e.g., Dibenzylamine, Over-alkylation) side_products->observed_signals May contribute unexpected signals intermediate Reaction Intermediate (e.g., Imine) intermediate->observed_signals May contribute unexpected signals purity_assessment Purity Assessment observed_signals->purity_assessment

References

Technical Support Center: Stability and Degradation of N-benzyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of N-benzyl anilines.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-benzyl anilines?

A1: N-benzyl anilines are susceptible to degradation through several pathways, primarily influenced by environmental factors such as pH, light, and temperature. The main degradation routes include:

  • Oxidation: The aniline nitrogen and the benzylic carbon are prone to oxidation.[1][2] N-oxidation can lead to the formation of N-oxides and nitrones, while oxidation at the benzylic position can result in cleavage of the C-N bond.[3][4][5] Electron-donating substituents on the aniline ring can increase susceptibility to oxidation.

  • Hydrolysis: The C-N bond can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of aniline and benzyl alcohol derivatives.[2]

  • Photodegradation: Exposure to UV and visible light can induce degradation, although specific pathways are highly dependent on the substitution pattern and the presence of photosensitizers.[1][2]

  • Thermal Degradation: At elevated temperatures, N-benzyl anilines can undergo rearrangement and fragmentation.[6][7] This can result in the migration of the benzyl group to the ortho- and para-positions of the aniline ring, as well as the formation of products like aniline, toluene, and dibenzyl.[6][7]

Q2: What are the expected degradation products of N-benzyl anilines?

A2: Depending on the degradation pathway, a variety of products can be formed. Key expected degradation products include:

  • From Oxidation: Aniline, substituted anilines, benzaldehyde, benzoic acid, N-oxides, and nitrones.[4]

  • From Hydrolysis: Aniline or substituted anilines and benzyl alcohol or substituted benzyl alcohols.

  • From Thermal Degradation: Ortho- and para-benzylanilines, aniline, toluene, dibenzyl, and stilbene.[6][7]

Q3: How can I minimize the degradation of my N-benzyl aniline samples?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store samples in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Light Protection: Use amber vials or light-blocking containers to protect against photodegradation.[2]

  • pH Control: For solutions, use buffers to maintain a stable pH and avoid highly acidic or basic conditions.

  • Solvent Choice: For stock solutions, consider using high-purity aprotic solvents like anhydrous acetonitrile or DMSO for long-term stability.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram after sample preparation.

  • Possible Cause: Degradation may be occurring during sample preparation due to solvent impurities, pH instability, or exposure to light.

  • Troubleshooting Steps:

    • Ensure the use of high-purity solvents.

    • If using aqueous media, buffer the solution to a pH where the compound is known to be stable.

    • Prepare samples under low-light conditions or in amber glassware.

    • Analyze samples immediately after preparation to minimize time-dependent degradation.

Issue 2: My compound is showing significant degradation under oxidative stress conditions (e.g., H₂O₂).

  • Possible Cause: The N-benzyl aniline derivative is likely susceptible to oxidation, a common degradation pathway.[1][5]

  • Troubleshooting Steps:

    • Confirm the identity of the degradation products using techniques like LC-MS to verify the oxidative pathway.

    • For formulation development, consider the inclusion of antioxidants.

    • During synthesis and handling, minimize exposure to atmospheric oxygen and oxidizing agents.

Issue 3: I am seeing poor recovery of my compound in acidic or basic conditions.

  • Possible Cause: The compound is likely undergoing hydrolysis.

  • Troubleshooting Steps:

    • Perform a pH-rate profile study to identify the pH range of maximum stability.

    • Analyze for the expected hydrolysis products (aniline and benzyl alcohol derivatives) to confirm the degradation pathway.

    • For liquid formulations, adjust the pH to a more stable range.

Data Presentation

Forced degradation studies are essential for understanding the stability of N-benzyl anilines. The following table summarizes typical stress conditions used in such studies. Researchers should aim for a target degradation of 5-20% to ensure that the degradation products are representative of the actual degradation pathways.

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp. to 60°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp. to 60°CUp to 7 days
Oxidation 0.1% - 3% H₂O₂Room Temp.Up to 7 days
Thermal Dry Heat> 60°CUp to 7 days
Photolytic UV/Vis LightAmbientAs per ICH Q1B

The results of forced degradation studies should be summarized in a clear and structured manner. The following table is a template for presenting such data.

Table 2: Example Template for Summarizing Forced Degradation Data

Stress Condition% Degradation of Parent CompoundMajor Degradation Products (and % Area)Mass Balance (%)
0.1 M HCl, 60°C, 24h e.g., 15.2%e.g., Aniline (8.5%), Benzyl Alcohol (6.1%)e.g., 99.8%
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Dry Heat, 80°C, 48h
Photolytic (ICH Q1B)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on an N-benzyl aniline derivative.

1. Sample Preparation:

  • Prepare a stock solution of the N-benzyl aniline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C.

  • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours) for analysis.

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

5. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Determine the mass balance to ensure that all degradation products have been accounted for.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose reverse-phase HPLC method for the analysis of N-benzyl anilines and their degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a low percentage of B and increase over time).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength where the parent compound and its expected degradation products have significant absorbance.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

degradation_pathways cluster_main N-Benzyl Aniline cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation N-Benzyl Aniline N-Benzyl Aniline N-Oxide N-Oxide N-Benzyl Aniline->N-Oxide [O] Nitrones Nitrones N-Benzyl Aniline->Nitrones [O] Benzaldehyde Benzaldehyde N-Benzyl Aniline->Benzaldehyde C-N Cleavage Aniline_H Aniline N-Benzyl Aniline->Aniline_H H₂O, H⁺/OH⁻ o/p-Benzylaniline o/p-Benzylaniline N-Benzyl Aniline->o/p-Benzylaniline Δ, Rearrangement Toluene Toluene N-Benzyl Aniline->Toluene Δ, Fragmentation Dibenzyl Dibenzyl N-Benzyl Aniline->Dibenzyl Δ, Fragmentation Aniline Aniline Benzaldehyde->Aniline Benzyl Alcohol Benzyl Alcohol Aniline_H->Benzyl Alcohol

Caption: General degradation pathways of N-benzyl anilines.

experimental_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Compound Define N-Benzyl Aniline Derivative Literature_Review Literature Review for Known Stabilities Define_Compound->Literature_Review Method_Development Develop Stability- Indicating Method Literature_Review->Method_Development Forced_Degradation Perform Forced Degradation Studies Analysis Analyze Stressed Samples Forced_Degradation->Analysis Method_Development->Forced_Degradation Data_Analysis Analyze Data & Calculate Mass Balance Analysis->Data_Analysis Identify_Products Identify Degradation Products (LC-MS) Data_Analysis->Identify_Products Report Generate Stability Report Identify_Products->Report

Caption: Experimental workflow for a stability study.

troubleshooting_logic Start Unexpected Degradation Observed Check_Purity Check Purity of Starting Material Start->Check_Purity Impure Impure Check_Purity->Impure No Pure Pure Check_Purity->Pure Yes Review_Conditions Review Experimental Conditions Solvent_Issue Solvent/Reagent Contamination? Review_Conditions->Solvent_Issue Pure->Review_Conditions Yes_Solvent Yes Solvent_Issue->Yes_Solvent Yes No_Solvent No Solvent_Issue->No_Solvent No Light_Exposure Accidental Light Exposure? Yes_Light Yes Light_Exposure->Yes_Light Yes No_Light No Light_Exposure->No_Light No Temp_Fluctuation Temperature Fluctuation? Yes_Temp Yes Temp_Fluctuation->Yes_Temp Yes No_Temp No Temp_Fluctuation->No_Temp No No_Solvent->Light_Exposure No_Light->Temp_Fluctuation Isolate_Product Isolate and Characterize Degradation Product No_Temp->Isolate_Product

Caption: Troubleshooting logic for unexpected degradation.

References

Validation & Comparative

A Spectroscopic Showdown: Distinguishing Ortho, Meta, and Para Isomers of N-Benzylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of N-benzyl-2-methylaniline, N-benzyl-3-methylaniline, and N-benzyl-4-methylaniline. This report details the nuanced differences in their NMR, IR, UV-Vis, and Mass Spectrometry data, providing a robust framework for their unambiguous identification.

The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties and biological activity. In the case of N-benzylaniline derivatives, the location of a methyl group on the aniline ring—ortho, meta, or para—gives rise to distinct spectroscopic signatures. This guide provides a detailed comparative analysis of these isomers using fundamental spectroscopic techniques, supported by experimental and predicted data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of N-methyl-N-benzylaniline. This allows for a direct comparison of their characteristic signals.

¹H NMR Spectroscopy Data (Predicted, CDCl₃, 400 MHz)
Proton Assignment Ortho Isomer (ppm) Meta Isomer (ppm) Para Isomer (ppm) [1]
-CH₃2.15 (s)2.28 (s)2.30 (s)
-CH₂-4.30 (s)4.34 (s)4.36 (s)
-NH-~3.8 (br s)~3.9 (br s)4.04 (br s)
Aniline-H (ortho to -NH)6.65 (d)6.55 (d)6.69 (d)
Aniline-H (meta to -NH)7.05 (m)7.10 (t)7.05 (d)
Aniline-H (para to -NH)6.70 (t)6.60 (d)-
Benzyl-H (ortho)7.35 (d)7.38 (d)7.44-7.32 (m)
Benzyl-H (meta)7.40 (t)7.42 (t)7.44-7.32 (m)
Benzyl-H (para)7.30 (t)7.32 (t)7.44-7.32 (m)
¹³C NMR Spectroscopy Data (Predicted, CDCl₃, 100 MHz)
Carbon Assignment Ortho Isomer (ppm) Meta Isomer (ppm) Para Isomer (ppm) [1]
-CH₃17.521.520.4
-CH₂-48.548.748.8
Aniline-C (ipso-NH)146.0148.1145.8
Aniline-C (ipso-CH₃)124.5139.0126.9
Aniline-C (ortho to -NH)110.5113.5, 109.5113.2
Aniline-C (meta to -NH)129.5, 127.0129.5129.8
Aniline-C (para to -NH)117.0118.5-
Benzyl-C (ipso)139.5139.6139.6
Benzyl-C (ortho)128.7128.6128.6
Benzyl-C (meta)127.3127.2127.2
Benzyl-C (para)127.8127.5127.6
Infrared (IR) Spectroscopy Data (Predicted, cm⁻¹)
Vibrational Mode Ortho Isomer (cm⁻¹) Meta Isomer (cm⁻¹) Para Isomer (cm⁻¹)
N-H Stretch~3430~3435~3440
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C-H Stretch (Aliphatic)2950-28502950-28502950-2850
C=C Stretch (Aromatic)1610, 1580, 15001605, 1585, 14951615, 1515
C-N Stretch~1320~1315~1310
C-H Bend (oop)~740 (ortho)~880, ~780 (meta)~810 (para)
UV-Vis Spectroscopy Data

The UV-Vis spectra of these isomers are expected to show characteristic absorptions for substituted aniline and benzene chromophores. The primary (π→π) and secondary (n→π) absorption bands will be influenced by the position of the methyl group, which can cause slight shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Generally, the para isomer is expected to have a more extended conjugation, potentially leading to a red shift (longer wavelength) of the primary absorption band compared to the ortho and meta isomers.

Mass Spectrometry Data

The mass spectra of the three isomers will all show a molecular ion peak (M⁺) at m/z = 197. The primary fragmentation pattern involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91 (C₇H₇⁺), which is often the base peak. The other fragment would be the corresponding methyl-substituted anilinium radical cation. The relative intensities of the fragment ions may show subtle differences due to the different substitution patterns, but the primary fragmentation is expected to be similar for all three isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-benzylaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the N-benzylaniline isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method can be used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the N-benzylaniline isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500. For EI, a standard electron energy of 70 eV is typically used.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing the ortho, meta, and para isomers of N-benzyl-N-methylaniline based on their spectroscopic data.

Spectroscopic_Comparison_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_uv UV-Vis Analysis start Sample of N-benzyl-N-methylaniline Isomer nmr 1H & 13C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv_vis UV-Vis Spectroscopy start->uv_vis nmr_h1 1H NMR: Analyze aromatic region splitting patterns and -CH3 chemical shift nmr->nmr_h1 nmr_c13 13C NMR: Count number of unique aromatic signals and note -CH3 chemical shift nmr->nmr_c13 ir_oop Analyze C-H out-of-plane bending region (900-690 cm-1) ir->ir_oop ms_frag Confirm molecular ion (m/z 197) and base peak (m/z 91) ms->ms_frag uv_lambda Compare λmax of primary absorption band uv_vis->uv_lambda ortho Ortho Isomer nmr_h1->ortho Complex multiplet, upfield -CH3 meta Meta Isomer nmr_h1->meta Distinct splitting patterns para Para Isomer nmr_h1->para Two doublets (AA'BB' system) nmr_c13->ortho 6 aromatic signals, upfield -CH3 nmr_c13->meta 6 aromatic signals nmr_c13->para 4 aromatic signals (symmetry) ir_oop->ortho ~740 cm-1 ir_oop->meta ~880 & ~780 cm-1 ir_oop->para ~810 cm-1

Figure 1. Logical workflow for the spectroscopic differentiation of N-benzyl-N-methylaniline isomers.

This guide provides a foundational framework for the spectroscopic comparison of ortho, meta, and para N-benzylaniline isomers. By carefully analyzing the nuances in their respective spectra, researchers can confidently identify and characterize these closely related compounds.

References

N-Benzyl Aniline Derivatives as Modulators of Catalytic Activity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

N-benzyl aniline derivatives are a versatile class of compounds with significant applications in medicinal chemistry and materials science. Beyond their role as synthetic targets, these molecules are gaining attention as ligands that can modulate the activity and selectivity of transition metal catalysts. This guide provides a comparative analysis of the catalytic activity of N-benzyl aniline derivatives when incorporated as ligands in palladium-catalyzed cross-coupling reactions. The data presented herein is compiled from recent studies to offer an objective comparison of their performance, supported by detailed experimental protocols and mechanistic insights.

Comparative Catalytic Performance

The electronic properties of aniline derivatives can significantly influence the efficacy of palladium precatalysts in cross-coupling reactions. A study on [(NHC)PdCl₂(aniline)] complexes has demonstrated that tuning the electronic nature of the aniline ligand can enhance catalytic activity. The following table summarizes the comparative performance of palladium catalysts with different aniline ligands in the Suzuki-Miyuara cross-coupling of 4-phenylpyridine with phenylboronic acid.

Catalyst/Aniline LigandProduct Yield (%)
6a (Aniline)85
6f (3-Trifluoromethylaniline)>98

Table 1: Comparison of product yields in the Suzuki-Miyaura cross-coupling reaction using palladium catalysts with different aniline ligands. Data sourced from[1].

The results indicate that the electron-withdrawing trifluoromethyl group on the aniline ligand in catalyst 6f leads to a higher product yield compared to the catalyst with the unsubstituted aniline ligand (6a ). This suggests that the electronic properties of the aniline ligand play a crucial role in the catalytic cycle.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. The following are representative protocols for the synthesis of the palladium-aniline precatalysts and their application in a cross-coupling reaction.

Synthesis of [(IPr)PdCl₂(aniline)] (Catalyst 6a)

A solution of IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and potassium tert-butoxide in tetrahydrofuran (THF) is stirred at room temperature. To this solution, a solution of [Pd(cod)Cl₂] (cod = 1,5-cyclooctadiene) in THF is added, followed by the addition of aniline. The reaction mixture is stirred for a specified time, after which the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography to yield the desired [(IPr)PdCl₂(aniline)] complex.

General Procedure for Suzuki-Miyaura Cross-Coupling

In a glovebox, a vial is charged with the palladium precatalyst (e.g., 6a or 6f ), the aryl halide (e.g., 4-phenylpyridine), the boronic acid (e.g., phenylboronic acid), and a base (e.g., K₂CO₃). A solvent (e.g., dioxane/water mixture) is added, and the vial is sealed. The reaction mixture is then heated at a specific temperature for a designated period. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The product yield is determined by ¹H NMR spectroscopy or gas chromatography.

Mechanistic Insights and Visualization

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. The aniline ligand in the [(NHC)PdCl₂(aniline)] precatalysts is believed to be a "throw-away" ligand that dissociates to generate the active catalytic species.[1] The electronic properties of the aniline can influence the rate of this dissociation and the subsequent steps in the catalytic cycle.

Suzuki_Miyaura_Cycle Precatalyst\n[(NHC)Pd(II)Cl₂(Aniline)] Precatalyst [(NHC)Pd(II)Cl₂(Aniline)] Active Pd(0) Catalyst\n[(NHC)Pd(0)] Active Pd(0) Catalyst [(NHC)Pd(0)] Precatalyst\n[(NHC)Pd(II)Cl₂(Aniline)]->Active Pd(0) Catalyst\n[(NHC)Pd(0)] Activation (- Aniline, - 2Cl⁻) Oxidative Addition\n[(NHC)Pd(II)(Ar)(X)] Oxidative Addition [(NHC)Pd(II)(Ar)(X)] Active Pd(0) Catalyst\n[(NHC)Pd(0)]->Oxidative Addition\n[(NHC)Pd(II)(Ar)(X)] Ar-X Transmetalation\n[(NHC)Pd(II)(Ar)(Ar')] Transmetalation [(NHC)Pd(II)(Ar)(Ar')] Oxidative Addition\n[(NHC)Pd(II)(Ar)(X)]->Transmetalation\n[(NHC)Pd(II)(Ar)(Ar')] Ar'-B(OR)₂ Reductive Elimination\n[(NHC)Pd(0)] Reductive Elimination [(NHC)Pd(0)] Transmetalation\n[(NHC)Pd(II)(Ar)(Ar')]->Reductive Elimination\n[(NHC)Pd(0)] Ar-Ar' Reductive Elimination\n[(NHC)Pd(0)]->Active Pd(0) Catalyst\n[(NHC)Pd(0)]

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle initiated from an [(NHC)PdCl₂(Aniline)] precatalyst.

The experimental workflow for comparing the catalytic activity of different N-benzyl aniline derivatives as ligands can be visualized as follows:

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_A N-Benzyl Aniline Derivative A Catalyst_A Catalyst A Ligand_A->Catalyst_A Ligand_B N-Benzyl Aniline Derivative B Catalyst_B Catalyst B Ligand_B->Catalyst_B Pd_Precursor Palladium Precursor Pd_Precursor->Catalyst_A Pd_Precursor->Catalyst_B Reaction_A Reaction with Catalyst A Catalyst_A->Reaction_A Reaction_B Reaction with Catalyst B Catalyst_B->Reaction_B Substrates Substrates (Aryl Halide + Boronic Acid) Substrates->Reaction_A Substrates->Reaction_B Analysis_A Product Analysis (Yield, Selectivity) Reaction_A->Analysis_A Analysis_B Product Analysis (Yield, Selectivity) Reaction_B->Analysis_B Comparison Comparative Analysis Analysis_A->Comparison Analysis_B->Comparison

Figure 2: Experimental workflow for the comparative analysis of N-benzyl aniline derivative-based catalysts.

References

A Researcher's Guide to Validating the Structure of N-Benzyl-3-methoxyaniline using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical research, the unambiguous structural confirmation of synthesized molecules is paramount. For N-Benzyl-3-methoxyaniline, a key intermediate in various synthetic pathways, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful and definitive method for structural validation. This guide provides a comprehensive comparison of 2D NMR techniques with other analytical methods, supported by predicted experimental data and detailed protocols to assist researchers in their structural elucidation endeavors.

Definitive Structural Elucidation with 2D NMR Spectroscopy

While 1D NMR provides initial insights, 2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for mapping the complete bonding framework of a molecule. These techniques provide through-bond correlations between nuclei, leaving no ambiguity in the final structure.

Predicted ¹H and ¹³C NMR Data for this compound

The following table summarizes the predicted chemical shifts for this compound. These values are estimated based on spectral data from analogous compounds and serve as a reference for experimental work.

Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1'-~149.5
2'~6.30 (t, J=2.2 Hz)~102.0
3'-~160.5
4'~6.35 (dd, J=8.0, 2.2 Hz)~106.0
5'~7.10 (t, J=8.0 Hz)~130.0
6'~6.40 (dd, J=8.0, 2.2 Hz)~109.0
7' (CH₂)~4.35 (s)~48.5
1''-~139.0
2''/6''~7.35 (d, J=7.5 Hz)~127.5
3''/5''~7.40 (t, J=7.5 Hz)~129.0
4''~7.30 (t, J=7.5 Hz)~127.0
OCH₃~3.80 (s)~55.2
NH~4.1 (br s)-

2D NMR Correlation Data

The following tables outline the expected correlations from COSY, HSQC, and HMBC experiments, which are crucial for assembling the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds.

Correlating Protons Interpretation
H-4' / H-5'Confirms connectivity within the methoxy-substituted aniline ring.
H-5' / H-6'Confirms connectivity within the methoxy-substituted aniline ring.
H-2''/H-3''Confirms connectivity within the benzyl ring.
H-3''/H-4''Confirms connectivity within the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates directly attached proton-carbon pairs.

¹H (δ, ppm) ¹³C (δ, ppm) Assignment
~6.30~102.0C-2'H
~6.35~106.0C-4'H
~7.10~130.0C-5'H
~6.40~109.0C-6'H
~4.35~48.5C-7'H₂
~7.35~127.5C-2''/6''H
~7.40~129.0C-3''/5''H
~7.30~127.0C-4''H
~3.80~55.2OCH₃

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment reveals long-range correlations between protons and carbons (2-3 bonds), which is vital for connecting different fragments of the molecule.

¹H (δ, ppm) Correlating ¹³C (δ, ppm) Interpretation
H-7' (~4.35)C-1' (~149.5), C-2' (~102.0), C-6' (~109.0), C-1'' (~139.0)Connects the benzyl group to the aniline ring.
OCH₃ (~3.80)C-3' (~160.5)Confirms the position of the methoxy group.
H-2' (~6.30)C-4' (~106.0), C-6' (~109.0), C-7' (~48.5)Confirms aniline ring structure.
H-2''/6'' (~7.35)C-4'' (~127.0), C-7' (~48.5)Confirms benzyl ring structure and its link to the methylene bridge.

Comparison with Alternative Analytical Techniques

While 2D NMR is highly definitive, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of the entire molecular skeleton in solution.Provides unambiguous structural confirmation and complete assignment of ¹H and ¹³C signals. Non-destructive.Relatively time-consuming and requires a higher concentration of the sample.
FT-IR Spectroscopy Presence of functional groups (e.g., N-H, C-O, aromatic C-H).Fast, requires a small amount of sample, and provides a characteristic fingerprint.Does not provide information on the connectivity of the atoms.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can infer structural motifs.High sensitivity, requires a very small amount of sample, and provides the molecular formula (with high-resolution MS).Does not provide definitive information on the connectivity of the atoms.

FT-IR and Mass Spectrometry Data for this compound

  • FT-IR (predicted, cm⁻¹): 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600, 1500 (aromatic C=C stretch), 1250-1200 (C-O stretch), 1350-1250 (C-N stretch).

  • Mass Spectrometry (EI): Molecular Ion (M⁺) at m/z 213. Key fragments may include loss of the benzyl group (m/z 91) and fragments corresponding to the methoxyaniline moiety.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

Sample Preparation:

Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: A standard COSY-90 or DQF-COSY pulse sequence should be used.

  • Acquisition Parameters:

    • Acquire a 1D proton spectrum to determine the spectral width.

    • Set the number of scans (NS) to 4-8 and the number of increments in the F1 dimension (NI) to 256-512.

    • The relaxation delay (D1) should be set to 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsp) is recommended.

  • Acquisition Parameters:

    • Set the ¹H spectral width based on the 1D proton spectrum and the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).

    • Optimize the number of scans (NS) based on sample concentration (typically 2-16).

    • The number of increments in the F1 dimension (NI) is typically set to 128-256.

    • The one-bond ¹J(C,H) coupling constant is typically set to 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a forward linear prediction in the F1 dimension if necessary.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is appropriate.

  • Acquisition Parameters:

    • Spectral widths are set similarly to the HSQC experiment.

    • The number of scans (NS) is typically higher than for HSQC (e.g., 8-32) due to the detection of weaker, long-range correlations.

    • The number of increments in the F1 dimension (NI) is usually 256-512.

    • The long-range coupling constant (ⁿJ(C,H)) is typically set to an average value of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizing the Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the 2D NMR analysis and how the different experiments contribute to the final structure determination.

G cluster_workflow 2D NMR Analysis Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) oneD_H 1D ¹H NMR (Purity & Proton Shifts) prep->oneD_H oneD_C 1D ¹³C & DEPT NMR (Carbon Shifts & Multiplicities) oneD_H->oneD_C cosy COSY (¹H-¹H Correlations) oneD_C->cosy hsqc HSQC (¹H-¹³C Direct Correlations) cosy->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc structure Structure Elucidation (Assemble Fragments) hmbc->structure

Workflow for 2D NMR structural validation.

G cluster_correlations Structural Information from 2D NMR cosy COSY aniline_ring Aniline Ring Protons (H-4', H-5', H-6') cosy->aniline_ring ¹H-¹H coupling benzyl_ring Benzyl Ring Protons (H-2''/6'', H-3''/5'', H-4'') cosy->benzyl_ring ¹H-¹H coupling hsqc HSQC direct_bonds Direct C-H Bonds hsqc->direct_bonds ¹J(C,H) hmbc HMBC methylene_bridge Methylene Bridge to Rings hmbc->methylene_bridge ²J(C,H), ³J(C,H) methoxy_position Methoxy Group Position hmbc->methoxy_position ³J(C,H)

Connecting 2D NMR data to structural features.

By systematically applying these 2D NMR techniques and comparing the results with other analytical data, researchers can confidently and accurately validate the structure of this compound, ensuring the integrity of their research and development efforts.

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of Substituted N-Benzyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, achieving target selectivity remains a critical challenge in the development of safe and effective therapeutics. Understanding the cross-reactivity profile of substituted N-benzyl anilines is paramount to mitigating off-target effects and ensuring on-target efficacy. This guide provides a comparative framework for assessing the cross-reactivity of this important class of molecules, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Biological Activity

Table 1: Hypothetical Cross-Reactivity Data for a Series of N-Benzyl-2,4,5-trichloroaniline Derivatives

This table presents a hypothetical summary based on a proposed investigational study to illustrate a tiered approach to cross-reactivity profiling. The targets are selected based on the known biological activities of structurally related compounds.[1]

Compound IDDerivative SubstitutionKinase A (IC50, µM)Kinase B (IC50, µM)Protease C (IC50, µM)CYP3A4 (IC50, µM)
NBT-001Unsubstituted Benzyl1.215.8> 1005.4
NBT-0024-Methoxybenzyl0.812.3> 1008.1
NBT-0034-Chlorobenzyl2.525.185.22.3
NBT-0043,4-Dichlorobenzyl3.130.575.61.9
Control-1Staurosporine0.010.02N/AN/A
Control-2KetoconazoleN/AN/AN/A0.1

Table 2: Antimicrobial Activity of N-Benzyl Aniline Derivatives

This table summarizes the minimum inhibitory concentration (MIC) values for a series of N-benzyl aniline derivatives against various microorganisms, demonstrating their selective antibacterial activity.

Compound ClassTarget OrganismActivity (MIC, µM)Reference
N-benzyl aniline derivative 1Gram-positive bacteriaModerate to strong activity[2]
N-benzyl aniline derivative 2Gram-negative bacteriaLow activity (≥200 µM)[2]
N-benzyl aniline derivative 3Methicillin-resistant Staphylococcus aureus (MRSA)Good inhibitory activity[2]
N-benzyl aniline derivativesGram-negative bacteria and fungiMost MIC values ≥ 200 µM[3]
N-benzyl aniline derivativesGram-positive bacteriaModerate to strong antibacterial activity[3]

Table 3: Enzyme Inhibition by N-Benzyl and N-Allyl Aniline Derivatives

This table presents the inhibitory concentrations (IC50 and Ki) of novel N-benzyl and N-allyl aniline derivatives against human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).[4]

CompoundhCA I (IC50, nM)hCA II (IC50, nM)AChE (IC50, nM)hCA I (Ki, nM)hCA II (Ki, nM)AChE (Ki, nM)
1a-f (range) 243.11 - 633.54296.32 - 518.37182.45 - 520.21202.12±16.21 - 635.31±45.33298.57±94.13 - 511.18±115.98149.24±15.59 - 519.59±102.27

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cross-reactivity data. Below are protocols for key experiments in the study of substituted N-benzyl anilines.

Synthesis of Substituted N-Benzyl Anilines (General Procedure)

A common method for the synthesis of N-benzyl aniline derivatives is through reductive amination.[2]

  • Imine Formation: Dissolve the substituted aniline (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imine is completely consumed.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Broad Panel Screening for Off-Target Interactions

A tiered approach is recommended to efficiently assess the cross-reactivity profile of newly synthesized compounds.[1]

  • Tier 1: Broad Panel Screening:

    • Objective: To identify potential off-target liabilities early in the drug discovery process.

    • Methodology: Screen the test compounds at a fixed concentration (e.g., 10 µM) against a commercially available panel of targets, which typically includes a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.

  • Tier 2: Dose-Response Assays:

    • Objective: To quantify the potency of the compound at the identified off-targets from Tier 1.

    • Methodology: Prepare a series of dilutions of the test compound and test them against the specific target.

    • Data Analysis: Plot the resulting data to generate a dose-response curve, from which the IC50 (for inhibitors) or EC50 (for activators) value is calculated.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

  • Preparation: Perform serial dilutions of the synthesized compounds in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) in the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible microbial growth).

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane GPCR GPCR Downstream_Signal_1 Downstream Signaling 1 GPCR->Downstream_Signal_1 Kinase_A Kinase_A Downstream_Signal_2 Downstream Signaling 2 Kinase_A->Downstream_Signal_2 N_Benzyl_Aniline N_Benzyl_Aniline N_Benzyl_Aniline->GPCR blocks N_Benzyl_Aniline->Kinase_A inhibits Cellular_Response_1 Cellular Response A Downstream_Signal_1->Cellular_Response_1 Cellular_Response_2 Cellular Response B Downstream_Signal_2->Cellular_Response_2

Caption: Potential cross-reactivity of N-benzyl anilines with GPCRs and kinases.

Experimental Workflow for Cross-Reactivity Profiling

G Start Compound Synthesis Screen Tier 1: Broad Panel Screening (e.g., 10 µM) Start->Screen Identify Identify Off-Target Hits Screen->Identify Dose_Response Tier 2: Dose-Response Assay (IC50/EC50 Determination) Identify->Dose_Response Cellular_Assay Tier 3: Cellular/Phenotypic Assay Dose_Response->Cellular_Assay SAR Structure-Activity Relationship Analysis Cellular_Assay->SAR End Selectivity Profile SAR->End G Scaffold N-Benzyl Aniline Scaffold Aniline Ring Benzyl Ring Substituents Substituents Electronic Effects (EWG/EDG) Steric Hindrance Scaffold:f0->Substituents:f0 Substitution on Scaffold:f1->Substituents:f1 Substitution on Properties Properties Potency Selectivity ADME/Tox Substituents->Properties

References

A Comparative Guide to the Synthesis of N-Benzyl Anilines: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core molecular scaffolds is paramount. N-benzyl anilines are a vital structural motif in numerous pharmacologically active compounds. This guide provides an objective comparison of conventional heating and microwave-assisted synthesis for this class of molecules, supported by experimental data, detailed protocols, and a visual workflow representation.

The synthesis of N-benzyl anilines and their derivatives, such as N-benzylidene anilines, has been a cornerstone of organic synthesis. Traditionally, these reactions are performed using conventional heating methods like oil baths, which often necessitate prolonged reaction times and can lead to the formation of byproducts.[1] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, promising dramatically reduced reaction times, increased yields, and often aligning with the principles of green chemistry.[2][3]

Performance Comparison: A Quantitative Look

The advantages of microwave irradiation become evident when comparing key reaction parameters side-by-side with conventional heating methods. The following table summarizes experimental data for the synthesis of N-benzylidene aniline, a closely related derivative, highlighting the significant improvements offered by microwave technology.[4] For a direct, albeit non-comparative reference, data for the conventional synthesis of N-benzyl aniline is also included.[5]

ParameterConventional HeatingMicrowave Synthesis
Product N-Benzylidene Aniline[4]N-Benzylidene Aniline[4]
Reaction Time 30 minutes2 minutes
Yield 88%97%
Product N-Benzyl Aniline[5]-
Reaction Time 4 hours-
Yield 85-87%-

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis are crucial for reproducibility and adaptation.

Conventional Synthesis of N-Benzyl Aniline[5]

This protocol describes the synthesis of N-benzyl aniline via the reaction of aniline and benzyl chloride.

Materials:

  • Aniline (4 moles)

  • Sodium bicarbonate (1.25 moles)

  • Benzyl chloride (1 mole)

  • Water

  • Saturated salt solution

  • Anhydrous sodium sulfate

Procedure:

  • A 1500-cc flask is equipped with a reflux condenser, a mechanical stirrer, and a 200-cc separatory funnel.

  • In the flask, place 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water.

  • Heat the mixture on a steam bath to 90–95°C with vigorous stirring.

  • Slowly add 127 g (1 mole) of benzyl chloride from the separatory funnel over a period of 1.5 to 2 hours.

  • Continue the reaction for a total of 4 hours.

  • Cool the mixture and filter with suction.

  • Separate the layers of water and the organic liquid. Wash the organic layer with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove the excess aniline by distillation under reduced pressure.

  • The resulting N-benzyl aniline can be further purified by crystallization from ligroin.

Microwave-Assisted Synthesis of N-Benzylidene Aniline[1][4]

This protocol outlines a general and rapid synthesis of N-benzylidene aniline derivatives using a microwave synthesizer.

Materials:

  • Substituted aniline (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture at a specified power (e.g., 900 W) for a short duration, typically 2-10 minutes. The temperature is often monitored and controlled, reaching 100-120°C.

  • After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • The crude product, which may solidify upon cooling, can be purified by recrystallization from a minimal amount of hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizing the Workflow

The following diagram illustrates the distinct workflows of conventional and microwave-assisted synthesis, providing a clear visual comparison of the procedural steps and their relative durations.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow A Reactant Mixture (Aniline, Benzyl Chloride, NaHCO3, Water) B Heating (Oil Bath) 90-95°C (4 hours) A->B C Work-up (Filtration, Separation, Washing, Drying) B->C D Purification (Distillation, Crystallization) C->D E Final Product (N-Benzyl Aniline) D->E F Reactant Mixture (Aniline, Benzaldehyde) in Microwave Vial G Microwave Irradiation (2-10 minutes) F->G H Cooling G->H I Purification (Recrystallization) H->I J Final Product (N-Benzylidene Aniline) I->J

Caption: A comparative workflow of conventional versus microwave synthesis.

Conclusion

The data and protocols presented clearly demonstrate that microwave-assisted synthesis offers a significantly more efficient and rapid route to N-benzyl aniline derivatives compared to conventional heating methods. The dramatic reduction in reaction time from hours to minutes, coupled with an increase in yield, presents a compelling case for the adoption of microwave technology in research and development settings.[2][4] While conventional methods remain robust and well-established, the advantages in efficiency and speed offered by microwave synthesis can accelerate the discovery and development of new chemical entities.

References

analysis of reaction kinetics for the formation of N-benzyl aniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Reaction Kinetics for the Formation of N-Benzyl Aniline and its Isomers

This guide provides a comparative analysis of the reaction kinetics for the formation of N-benzyl aniline and its C-alkylated isomers. The benzylation of aniline is a fundamental reaction that can proceed through two competing pathways: N-alkylation, yielding N-benzyl aniline, and C-alkylation (a Friedel-Crafts type reaction), yielding primarily ortho- and para-benzylaniline. Understanding the kinetics of these pathways is crucial for researchers, scientists, and drug development professionals to control product selectivity and optimize synthetic routes.

Competing Reaction Pathways: N-Alkylation vs. C-Alkylation

The reaction between aniline and a benzylating agent, such as benzyl chloride or benzyl alcohol, can result in the formation of four potential products: N-benzyl aniline, N,N-dibenzyl aniline, ortho-benzylaniline, and para-benzylaniline. The amino group (-NH₂) of aniline is a potent nucleophile, leading to N-alkylation. Simultaneously, the amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the aromatic ring, which leads to C-alkylation.

G cluster_reactants Reactants Aniline Aniline N_Alkylation N-Alkylation (SN2 Pathway) Aniline->N_Alkylation k_N C_Alkylation C-Alkylation (Friedel-Crafts Pathway) Aniline->C_Alkylation k_C Benzyl_X Benzylating Agent (e.g., Benzyl Chloride) Benzyl_X->N_Alkylation Benzyl_X->C_Alkylation NBA N-Benzyl Aniline N_Alkylation->NBA ortho_BA ortho-Benzyl Aniline C_Alkylation->ortho_BA k_ortho para_BA para-Benzyl Aniline C_Alkylation->para_BA k_para DBA N,N-Dibenzyl Aniline NBA->DBA Further Alkylation

Figure 1: Competing N-Alkylation and C-Alkylation pathways in the benzylation of aniline.

Kinetic vs. Thermodynamic Control

The distribution of isomers is often governed by the principles of kinetic and thermodynamic control. Reaction conditions, particularly temperature, play a pivotal role in determining the final product ratio.[1]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy).[2] In the benzylation of aniline, N-alkylation is often the kinetically favored pathway.

  • Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will predominate.[1] The para-C-alkylated isomer is generally the most thermodynamically stable product due to reduced steric hindrance.[1] Kinetic studies have shown that the initially formed N-alkylated product can rearrange to the more stable para-alkylated product under certain conditions.[3]

G Reactants Reactants (Aniline + Benzyl-X) TS_Kinetic Reactants->TS_Kinetic ΔG‡ (Kinetic) Low Temp. TS_Thermo Reactants->TS_Thermo ΔG‡ (Thermo) High Temp. P_Kinetic Kinetic Product (e.g., N-Benzyl Aniline) (Forms Faster) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (e.g., p-Benzyl Aniline) (More Stable) TS_Thermo->P_Thermo P_Kinetic->TS_Kinetic G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep1 Equilibrate solvent & internal standard in thermostatted reactor prep2 Add known concentration of aniline prep1->prep2 react1 Initiate reaction by adding benzyl chloride (t=0) prep2->react1 react2 Withdraw aliquots at predetermined time intervals react1->react2 react3 Quench reaction in each aliquot (e.g., with dilute acid) react2->react3 analysis1 Analyze each quenched sample by GC or HPLC react3->analysis1 analysis2 Quantify reactants and products (N-BA, o-BA, p-BA) using calibration curves analysis1->analysis2 data1 Plot concentration vs. time for all species analysis2->data1 data2 Determine initial rates from the slopes of the curves at t=0 data1->data2 data3 Determine rate law and rate constants by fitting data to integrated rate equations data2->data3

References

computational studies on the electronic properties of methoxy-substituted N-benzylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of methoxy-substituted N-benzylanilines, benchmarked against unsubstituted N-benzylaniline and other related aniline derivatives. The data presented herein is derived from computational studies, primarily employing Density Functional Theory (DFT), a powerful tool for elucidating molecular structure and electronic behavior. Understanding these properties is crucial for applications in materials science and medicinal chemistry, where molecular electronic characteristics govern reactivity, stability, and intermolecular interactions.

Comparative Analysis of Calculated Electronic Properties

The following tables summarize key quantum chemical parameters for N-benzylaniline and its derivatives. These parameters, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment, are critical for understanding the electronic behavior and reactivity of these molecules.[1] A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity and lower kinetic stability.[2]

CompoundComputational Method/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
N-BenzylideneanilineB3LYP/6-32G-5.80-1.414.394.022
N'-(4-Methylbenzylidene)anilineB3LYP/6-32G-5.44-1.334.114.562
N'-(4-Nitrobenzylidene)anilineB3LYP/6-32G-6.23-2.873.364.030
p-aminoanilineB3LYP/6-311G(d,p)--4.6019-
p-nitroanilineB3LYP/6-311G(d,p)--3.8907-
p-isopropylanilineB3LYP/6-311G(d,p)--5.2968-

Table 1: Comparison of calculated electronic properties for N-benzylideneaniline and various substituted aniline derivatives from different computational studies.[1][3]

Experimental and Computational Protocols

The data presented in this guide are primarily derived from computational studies utilizing Density Functional Theory (DFT). DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[4]

Computational Details:

A common computational approach for molecules like substituted anilines involves the following steps:

  • Geometry Optimization: The molecular geometry of each compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using a specific DFT functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p).[5]

  • Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[1]

  • Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are carried out to determine the electronic properties, including the HOMO and LUMO energies, the HOMO-LUMO energy gap, and the dipole moment.[6] The choice of functional and basis set can influence the accuracy of these predictions.[7]

  • Analysis of Molecular Orbitals: The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions.[8] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.[2] The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity.[9]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a DFT-based computational study of substituted anilines.

Computational Workflow for Substituted Anilines cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis start Define Molecule (e.g., Methoxy-Substituted N-Benzylaniline) method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc analysis Analyze Results (HOMO, LUMO, Energy Gap, Dipole Moment) prop_calc->analysis comparison Compare with Alternatives analysis->comparison

References

biological activity comparison of N-Benzyl-3-methoxyaniline and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activities of N-Benzyl-3-methoxyaniline and Its Analogs

For researchers and scientists engaged in drug discovery and development, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. N-benzylaniline derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the biological performance of this compound and its analogs, supported by experimental data from various studies.

Antimicrobial and Antifungal Activity

A number of N-benzylaniline derivatives have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating higher potency.

Table 1: Comparative Antimicrobial and Antifungal Activities of N-Benzylaniline Analogs

Compound IDR1R2R3R4R5R6OrganismMIC (μM)Reference
1 HHHHHHBacillus cereus50[1]
Enterococcus faecium50[1]
Staphylococcus aureus50[1]
MRSA25[1]
Escherichia coli≥200[1]
Pseudomonas aeruginosa≥200[1]
Candida tropicalis≥200[1]
Candida albicans≥200[1]
2 ClHHHHHMRSA12.5[1]
3 HClHHHHMRSA12.5[1]
4 HHClHHHMRSA12.5[1]
5 HHHCF3HHMRSA12.5[1]
4a ---p-amino--C. albicansBest Antifungal Activity[2]
4h ------S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosaPromising Antibacterial[2]
4i ---quinolinyl--A. baumaniiMost Inhibitory Activity[2]
E. coliSuperior Inhibitory Activity[2]

Note: The table is compiled from data presented in the cited patent application and research article. The specific substitutions for compounds 4a, 4h, and 4i beyond the mentioned group were not fully detailed in the provided snippets.[1]

Experimental Protocols

The antimicrobial and antifungal potential of the synthesized N-benzylaniline derivatives was assessed by determining their MIC values. The tests were conducted in Mueller-Hinton broth (MHB) for bacteria and a suitable broth for fungi. The panel of microorganisms included Gram-positive bacteria (Bacillus cereus, Enterococcus faecium, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus - MRSA), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and two fungal strains (Candida tropicalis and Candida albicans).[1] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.

For some compounds, antibacterial activities were also screened using the agar well diffusion assay against both Gram-positive and Gram-negative bacteria.[2] In this method, agar plates are uniformly inoculated with the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to assess the antibacterial activity.

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_results Results compound Synthesized N-Benzylaniline Analogs serial_dilution Serial Dilution of Compounds compound->serial_dilution media Prepare Mueller-Hinton Broth/Agar inoculation Inoculate Media with Microorganisms media->inoculation inoculum Prepare Microbial Inoculum inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Workflow for MIC determination of N-benzylaniline analogs.

Cholinesterase Inhibition

Certain analogs of N-benzylaniline have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease.

Table 2: Comparative Cholinesterase Inhibitory Activities

Compound IDDescriptionTarget EnzymeIC50Selectivity (AChE/BChE)Reference
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.7 nM1250[3]
IND-25 meta methoxy substituted benzylidene acetohydrazideAChE264.23 ± 0.102 μM-[4]
BChEInactive-[4]
IND-30 para hydroxy substituted benzylidene acetohydrazidehAChE4.16 ± 0.063 μM22.92[4]
hBChE95.34 ± 0.144 μM[4]
d5 N-benzyl piperidine derivativeHDAC0.17 μM-[5]
AChE6.89 μM-[5]
d10 N-benzyl piperidine derivativeHDAC0.45 μM-[5]
AChE3.22 μM-[5]
7av Methoxy-naphthyl-linked N-benzyl pyridinium styrylEeAChE176 nM-[6]
eqBChE370 nM-[6]

Note: hAChE refers to human AChE, EeAChE to Electrophorus electricus AChE, and eqBChE to equine serum BChE. HDAC refers to histone deacetylase.

Experimental Protocols

The inhibitory activity of the compounds against AChE and BChE is typically evaluated using a modified Ellman's method. This spectrophotometric method measures the activity of the cholinesterase enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Anticancer Activity

The N-benzylaniline scaffold is also present in molecules designed as potential anticancer agents. These compounds have been evaluated against a panel of human tumor cell lines.

Table 3: Anticancer Activity of N-Benzyl Indole Analogs

Compound IDDescriptionCell LineGI50LC50Reference
3i (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-oneMelanoma (UACC-257)13.3 nM308 nM[7]
Ovarian (OVCAR-8)19.5 nM851 nM[7]
3a (Z)-methyl 1-(4-cyanobenzyl)-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indole-6-carboxylateMelanoma (SK-MEL-2)307 nM-[7]
Renal (A498)557 nM-[7]

Note: GI50 is the concentration required to inhibit cell growth by 50%, and LC50 is the concentration required to kill 50% of the cells.

Experimental Protocols

The synthesized compounds were evaluated for their in vitro cytotoxicity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI).[7] The assay involves incubating the cell lines with various concentrations of the test compounds for a specified period. The cell viability is then determined using a sulforhodamine B (SRB) assay, which measures the protein content as an indicator of cell number. The results are expressed as GI50, TGI (total growth inhibition), and LC50 values.

Toll-like Receptor 2 (TLR2) Inhibition

N-benzylideneaniline derivatives have been designed and synthesized as potential inhibitors of Toll-like receptor 2 (TLR2), a target for therapeutic intervention in inflammatory diseases.

Table 4: TLR2 Inhibitory Activity

Compound IDDescriptionTargetIC50 (μM)Reference
SMU-A0B13 N-benzylideneaniline derivativeTLR218.21 ± 0.87[8]
Mechanism of Action and Signaling Pathway

Preliminary studies indicate that these TLR2 inhibitors may exert their effects through the NF-κB signaling pathway.[8] They have been shown to downregulate inflammatory cytokines such as TNF-α and NO in various cell lines.

NF-κB Signaling Pathway

G TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Inhibitor N-benzylideneaniline Inhibitor (SMU-A0B13) Inhibitor->TLR2 inhibits

Caption: Simplified NF-κB signaling pathway downstream of TLR2.

This guide highlights the diverse biological activities of this compound and its analogs, providing a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented data and experimental protocols offer a foundation for further investigation and optimization of this promising chemical scaffold.

References

The Positional Influence of the Methoxy Group on the Physicochemical and Biological Properties of N-Benzylanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-benzylaniline and its methoxy-substituted derivatives, focusing on how the position of the methoxy group—ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy)—influences their antioxidant and anticancer properties. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide synthesizes established structure-activity relationships, computational predictions, and standardized experimental protocols to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Structure-Property Overview

The introduction of a methoxy (-OCH₃) group to the N-benzylaniline scaffold can significantly alter its electronic and steric properties, thereby influencing its biological activity. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The overall effect depends on its position on the phenyl ring.

  • Ortho (2-methoxy) substitution: The proximity of the methoxy group to the aniline nitrogen can lead to steric hindrance and potential intramolecular hydrogen bonding, which can affect the molecule's conformation and reactivity.

  • Meta (3-methoxy) substitution: The methoxy group at the meta position primarily exerts an inductive electron-withdrawing effect, with a less pronounced resonance effect compared to the ortho and para positions.

  • Para (4-methoxy) substitution: At the para position, the methoxy group exerts its strongest electron-donating resonance effect, which can increase the electron density on the aniline nitrogen and the phenyl ring.

These electronic and steric differences are expected to modulate the antioxidant and anticancer activities of the N-benzylaniline derivatives.

Synthesis of Methoxy-Substituted N-Benzylanilines

The synthesis of N-benzylanilines with methoxy substituents can be achieved through several methods, with reductive amination being a common and efficient approach.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of ortho-, meta-, and para-methoxy N-benzylanilines.

Materials:

  • Aniline

  • 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, or 4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or dichloromethane (DCM) as solvent

  • Glacial acetic acid (catalyst, if needed)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the appropriately substituted methoxybenzaldehyde (1 equivalent) in the chosen solvent.

    • Add aniline (1 equivalent) to the solution.

    • If necessary, add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once the imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-(methoxybenzyl)aniline.

Below is a Graphviz diagram illustrating the general synthesis workflow.

SynthesisWorkflow General Synthesis of Methoxy-N-Benzylanilines cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Aniline Aniline Imine_Formation Imine Formation (Solvent, cat. Acid) Aniline->Imine_Formation Methoxybenzaldehyde Methoxybenzaldehyde (ortho, meta, or para) Methoxybenzaldehyde->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Intermediate Imine Crude_Product Crude Product Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Methoxy-N-benzylaniline Purification->Pure_Product

Caption: Synthesis of Methoxy-N-Benzylanilines.

Comparative Antioxidant Activity

The antioxidant activity of phenolic and anilinic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (methoxy-N-benzylaniline isomers)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol at a known concentration. Generate a series of dilutions from the stock solutions.

  • Assay:

    • In a cuvette or a 96-well plate, add a specific volume of the DPPH solution.

    • Add a specific volume of the test compound dilution or the control.

    • For the blank, add the same volume of methanol instead of the test compound.

    • Mix the solutions and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Below is a Graphviz diagram illustrating the DPPH assay mechanism.

DPPH_Assay DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• donation Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical

Caption: DPPH radical scavenging by an antioxidant.

Comparative Data (Illustrative)

Due to the lack of directly comparable experimental data in the literature for the three isomers, the following table presents illustrative IC₅₀ values based on general structure-activity relationships. It is expected that the para-substituted isomer will show the highest antioxidant activity due to the strong electron-donating effect of the methoxy group.

CompoundMethoxy PositionIllustrative DPPH IC₅₀ (µM)
N-Benzylaniline->1000
N-(2-methoxybenzyl)anilineOrtho250
N-(3-methoxybenzyl)anilineMeta500
N-(4-methoxybenzyl)anilinePara150
Ascorbic Acid (Standard)-30

Comparative Anticancer Activity

The cytotoxic effect of compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Cell culture medium and supplements

  • Test compounds (methoxy-N-benzylaniline isomers)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solutions at a wavelength of around 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as:

    • % Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Data (Illustrative)
CompoundMethoxy PositionIllustrative IC₅₀ (µM) on HeLa Cells
N-Benzylaniline->100
N-(2-methoxybenzyl)anilineOrtho45
N-(3-methoxybenzyl)anilineMeta60
N-(4-methoxybenzyl)anilinePara30
Doxorubicin (Standard)-0.5

Computational Analysis of Electronic Properties

Computational chemistry provides valuable insights into the electronic properties of molecules, which can help to rationalize their biological activities. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity.

Based on theoretical calculations of similar aromatic compounds, the following trends can be expected for the methoxy-N-benzylaniline isomers:

CompoundMethoxy PositionExpected HOMO Energy (eV)Expected LUMO Energy (eV)Expected HOMO-LUMO Gap (eV)
N-Benzylaniline--5.5-0.55.0
N-(2-methoxybenzyl)anilineOrtho-5.3-0.44.9
N-(3-methoxybenzyl)anilineMeta-5.4-0.454.95
N-(4-methoxybenzyl)anilinePara-5.2-0.354.85

The para-isomer is predicted to have the highest HOMO energy and the smallest HOMO-LUMO gap, suggesting it is the most readily oxidized and potentially the most reactive of the three isomers. This aligns with the expectation of it having the highest antioxidant activity.

Below is a Graphviz diagram illustrating the relationship between electronic properties and biological activity.

PropertyRelationship Influence of Methoxy Position cluster_para Para Position cluster_meta Meta Position cluster_ortho Ortho Position Para_EDG Strong Electron Donating Effect Para_HOMO Higher HOMO Energy Para_EDG->Para_HOMO Para_Gap Smaller HOMO-LUMO Gap Para_HOMO->Para_Gap Para_Activity Potentially Higher Biological Activity Para_Gap->Para_Activity Meta_Effect Weaker Electronic Effect Meta_Activity Potentially Lower Biological Activity Meta_Effect->Meta_Activity Ortho_Effect Steric Hindrance & Electronic Effect Ortho_Activity Intermediate or Variable Activity Ortho_Effect->Ortho_Activity

Caption: Positional effects on properties.

Conclusion

The position of the methoxy group on the N-benzylaniline scaffold is predicted to have a significant impact on its antioxidant and anticancer properties. Based on established structure-activity relationships and computational predictions:

  • The para-methoxy substitution is expected to confer the most potent antioxidant and anticancer activities due to its strong electron-donating resonance effect, leading to a higher HOMO energy and greater reactivity.

  • The meta-methoxy substitution is likely to result in the least active compound among the three isomers due to the weaker electronic influence of the methoxy group from this position.

  • The ortho-methoxy substitution may lead to intermediate or unpredictable activity due to the interplay of electronic and steric effects.

This guide provides a framework for the rational design and evaluation of N-benzylaniline derivatives as potential therapeutic agents. Further experimental studies are warranted to validate these predictions and to fully elucidate the structure-activity relationships of this class of compounds.

Safety Operating Guide

Proper Disposal of N-Benzyl-3-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N-Benzyl-3-methoxyaniline is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

I. Hazard Assessment and Safety Precautions

This compound and its isomers are classified as hazardous materials. Understanding the associated risks is the first step in safe handling and disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Personal Injury: Can cause skin and eye irritation.[1][3]

Essential Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use in a well-ventilated area or under a chemical fume hood.[1][3]

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, toxic in contact with skin or if inhaled.[1][2][4]Work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate PPE.[1][3]
Skin Corrosion/Irritation May cause skin irritation.[1][3]Avoid all direct contact with skin. In case of contact, immediately wash the affected area with soap and water.[1][3]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[1][3]
Environmental Hazards Potentially harmful to aquatic life.Prevent the release of the chemical into the environment. Do not dispose of it down the drain.[1][2]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in standard trash or down the drain.

Step 1: Segregation and Labeling

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams, especially incompatible materials like strong oxidizing agents.

  • Labeling: Use a clearly marked, dedicated, and sealed container for this compound waste. The label should include:

    • The full chemical name: "this compound"

    • CAS Number: 90811-55-5[5][6]

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity)

Step 2: Container Management

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Step 3: Arrange for Professional Disposal

  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2]

  • Provide Documentation: Be prepared to provide the waste disposal company with a Safety Data Sheet (SDS) for this compound or a similar compound (such as N-Benzyl-4-methoxyaniline if a specific one is unavailable) and an accurate inventory of the waste.

Step 4: Decontamination

  • Decontaminate Equipment: Thoroughly decontaminate any laboratory equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of Contaminated Materials: Any materials used for cleaning up spills or for decontamination (e.g., paper towels, absorbent pads) should also be treated as hazardous waste and placed in the designated sealed container.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[1][3]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Acute Toxicity, Irritant) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate as Hazardous Waste don_ppe->segregate_waste label_container Label Waste Container (Chemical Name, CAS#, Hazard) segregate_waste->label_container store_securely Store in Designated Hazardous Waste Area label_container->store_securely contact_disposal Contact Licensed Waste Disposal Company store_securely->contact_disposal document_waste Provide SDS and Waste Inventory contact_disposal->document_waste end End: Compliant Disposal document_waste->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Benzyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Given the chemical nature of N-Benzyl-3-methoxyaniline as an aromatic amine, a stringent personal protective equipment (PPE) regimen is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or potential aerosols. All handling of this compound should be conducted within a properly functioning fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact, which can be a primary route of exposure for aromatic amines. Double-gloving is recommended, with frequent changes of the outer glove.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. The lab coat should be buttoned and have tight-fitting cuffs.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and potential airborne concentrations.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for both safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the reaction.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Step 2: Chemical Handling

  • Weighing: If weighing the solid form of the compound, perform this task inside a fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly and carefully to prevent splashing.

  • Reactions: All chemical reactions involving this compound must be set up within a fume hood using appropriate and securely clamped glassware.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Container: The waste container should be made of a material compatible with aromatic amines and be kept securely closed when not in use.

  • Disposal Protocol: The collected hazardous waste must be disposed of through your institution's official chemical waste disposal program. Do not pour any waste containing this compound down the drain.

Visualizing the Workflow

To further clarify the procedural steps and decision-making processes, the following diagrams illustrate the recommended workflows for handling and disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Risk Assessment Risk Assessment Emergency Equipment Check Emergency Equipment Check Risk Assessment->Emergency Equipment Check Don PPE Don PPE Emergency Equipment Check->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Work Area Decontaminate Work Area Reaction->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Personal Hygiene Personal Hygiene Doff PPE->Personal Hygiene

Caption: Operational Workflow for Handling this compound.

cluster_collection Waste Collection cluster_disposal Disposal Contaminated Materials Contaminated Materials Segregate Waste Segregate Waste Contaminated Materials->Segregate Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Segregate Waste->Labeled Hazardous Waste Container Securely Close Container Securely Close Container Labeled Hazardous Waste Container->Securely Close Container Institutional Chemical Waste Program Institutional Chemical Waste Program Securely Close Container->Institutional Chemical Waste Program

Caption: Disposal Workflow for this compound Waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.